MRX-2843
説明
Structure
3D Structure
特性
IUPAC Name |
4-[2-(2-cyclopropylethylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O/c1-33-14-16-34(17-15-33)19-22-4-6-23(7-5-22)27-20-35(24-8-10-25(36)11-9-24)28-26(27)18-31-29(32-28)30-13-12-21-2-3-21/h4-7,18,20-21,24-25,36H,2-3,8-17,19H2,1H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEJYFVJIPQSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429882-07-4 | |
| Record name | MRX-2843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429882074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRX-2843 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MT30EHI63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MRX-2843 mechanism of action in AML
An In-depth Technical Guide on the Mechanism of Action of MRX-2843 in Acute Myeloid Leukemia (AML)
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Key survival and proliferation signaling in AML is often driven by receptor tyrosine kinases (RTKs). Among these, FMS-like tyrosine kinase 3 (FLT3) and MER receptor tyrosine kinase (MERTK) have emerged as critical therapeutic targets. This compound is a novel, orally available, type 1 small-molecule tyrosine kinase inhibitor (TKI) that dually targets both MERTK and FLT3.[1][2] Preclinical data demonstrates its potent anti-leukemic activity in various AML models, including those resistant to other FLT3 inhibitors, supporting its ongoing clinical development for the treatment of AML.[1][3]
Core Mechanism of Action: Dual Inhibition of MERTK and FLT3
This compound functions by abrogating the activation of both MERTK and FLT3 and their subsequent downstream signaling pathways.[1] This dual-targeting approach is significant because MERTK is overexpressed in 80-90% of AML cases, while activating mutations in FLT3 are present in approximately one-third of patients, making these kinases crucial drivers of leukemogenesis.[1][4]
Inhibition of MERTK Signaling
MERTK is ectopically expressed in the majority of primary AML patient samples and contributes to cancer cell survival, proliferation, and inhibition of apoptosis.[5][6] this compound potently inhibits MERTK phosphorylation.[2] This leads to the downstream inactivation of several pro-oncogenic signaling pathways, including those involving ERK1/2, p38, and AKT.[7] By blocking these pathways, this compound induces cell death and abrogates oncogenic phenotypes in MERTK-dependent AML cells.[2]
Inhibition of FLT3 Signaling
Activating mutations of FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell proliferation and survival.[8] this compound almost completely stops the activation of FLT3 and its downstream signaling pathways, suggesting high cellular potency against this kinase.[9][10] The inhibition of FLT3 phosphorylation leads to the abrogation of key downstream effectors, including STAT5, AKT, and ERK1/2.[6]
A critical advantage of this compound is its efficacy against TKI-resistant FLT3 mutations. Therapies targeting FLT3, such as quizartinib (AC220), have shown initial promise but are often thwarted by the rapid emergence of resistance, frequently through secondary point mutations in the FLT3 kinase domain (e.g., at D835 or F691 loci).[1][10] this compound, as a type 1 inhibitor, retains potent activity against these clinically relevant quizartinib-resistant mutants.[1][5][10]
Quantitative Data on Efficacy
Preclinical studies have provided robust quantitative data supporting the potent and selective anti-leukemic activity of this compound.
Table 1: In Vitro Potency of this compound
| Target/Assay | Metric | Value | Reference |
| MERTK | Enzymatic IC50 | 1.3 nM | [5] |
| FLT3 | Enzymatic IC50 | 0.64 nM | [5] |
| MERTK Phosphorylation (Kasumi-1 cells) | Inhibition | Dose-dependent, near-complete at 100-300 nM | [2] |
| Apoptosis (MOLM-14 cells) | % Apoptotic Cells | 84±2% (this compound) vs. 5±2% (Vehicle) | [5] |
| Colony Formation (AML cell lines) | Reduction vs. Vehicle | 80-90% | [5] |
Table 2: In Vivo Efficacy of this compound in Murine Xenograft Models
| AML Model | Treatment | Median Survival | Outcome | Reference |
| Patient-Derived (MERTK+/FLT3-ITD) | 50mg/kg this compound daily | 103 days | Significantly prolonged survival vs. controls | [5] |
| Patient-Derived (MERTK+/FLT3-ITD) | Saline (Vehicle) | 33 days | - | [5] |
| Patient-Derived (MERTK+/FLT3-ITD) | 10mg/kg AC220 (Quizartinib) | 48 days | - | [5] |
| Cell Line-Derived (MOLM-14) | This compound | 126 days | 3.3-fold increase in survival | [6] |
| Cell Line-Derived (MOLM-14) | Vehicle | 38 days | - | [6] |
Experimental Protocols
The following are summaries of key methodologies used in the preclinical evaluation of this compound.
Immunoblot Analysis for Kinase Inhibition
To assess the inhibition of MERTK and FLT3 phosphorylation, AML cell lines (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3) were treated with varying concentrations of this compound or a vehicle control (DMSO) for one hour.[2][6] To stabilize the phosphorylated state, cells were briefly treated with a phosphatase inhibitor (pervanadate).[2][6] Following cell lysis, the target protein (MERTK or FLT3) was immunoprecipitated. The resulting protein samples were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (p-STAT5, p-AKT, p-ERK).[6]
Apoptosis and Cell Viability Assays
The induction of apoptosis was measured after 48-72 hours of drug treatment.[6]
-
Flow Cytometry: Cells were stained with dyes such as YoPro-1 iodide and propidium iodide. The stained cells were then analyzed by flow cytometry to quantify the populations of apoptotic and dead cells.[6]
-
MTS Assay: To measure the number of viable cells, MTS reagent was added to cell cultures for 2-4 hours. The absorbance was then measured, which correlates with the number of viable cells in the culture.[6]
Colony Formation Assay
To evaluate the effect on clonogenic potential, AML cells were cultured in soft agar or methylcellulose medium containing various concentrations of this compound or vehicle.[6][10] After 10-21 days, the resulting colonies were stained and counted. The results were expressed as a percentage of colonies relative to the vehicle-treated controls.[6][10]
Murine Orthotopic Xenograft Models
To test in vivo efficacy, immunodeficient mice (e.g., NSG mice) were injected intravenously with human AML cells (either cell lines like MOLM-14 or primary patient blasts).[5][6] After allowing for engraftment, mice were randomized into treatment groups and administered daily oral doses of this compound or a vehicle control.[5] Disease progression was monitored, and the primary endpoint was overall survival, which was analyzed using Kaplan-Meier curves.[6]
Conclusion and Future Directions
This compound demonstrates a potent and rational mechanism of action in AML by dually inhibiting the MERTK and FLT3 receptor tyrosine kinases. This dual inhibition effectively blocks critical pro-leukemic signaling pathways, leading to apoptosis and reduced colony formation in vitro and significantly prolonged survival in vivo.[1][5] Its ability to overcome clinically relevant resistance mutations that affect other FLT3 inhibitors positions it as a promising therapeutic agent.[10] These robust preclinical findings have validated this compound as a translational agent and provide a strong rationale for its continued investigation in clinical trials for patients with relapsed or refractory AML.[1][11]
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 7. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]
- 10. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Safety Study of this compound in Adolescents and Adults With Relapsed/Refractory AML, ALL, or MPAL [georgiacancerinfo.org]
MRX-2843: A Technical Guide to Dual MERTK/FLT3 Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRX-2843 (also known as UNC2371) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases.[1][2] These kinases are critical drivers in various hematologic malignancies and solid tumors, with their aberrant activation leading to increased cell proliferation, survival, and drug resistance.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, focusing on its mechanism of action, pharmacological properties, and therapeutic potential. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.
Introduction: The Rationale for Dual MERTK/FLT3 Inhibition
FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) being particularly common and associated with a poor prognosis.[6] While several FLT3 inhibitors have been developed, resistance often emerges through secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[7][8]
Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a key player in oncogenesis and immune evasion.[4] Overexpressed in 80-90% of AML cases, MERTK activation contributes to leukemogenesis and is implicated in resistance to conventional therapies.[5][9][10]
The dual inhibition of both MERTK and FLT3 by this compound presents a rational therapeutic strategy to overcome resistance mechanisms and provide a more durable response in AML and potentially other cancers.[7][8]
Mechanism of Action
This compound is a type 1 tyrosine kinase inhibitor that binds to the ATP-binding pocket of MERTK and FLT3, preventing their phosphorylation and subsequent activation.[3][7] This blockade of kinase activity abrogates downstream signaling pathways crucial for cancer cell survival and proliferation, including the STAT5, ERK1/2, and AKT pathways.[1][9] By inhibiting both MERTK and FLT3, this compound can effectively target leukemia cells that are dependent on either or both of these kinases for their growth and survival.[8]
Quantitative Data
In Vitro Potency
| Target | Assay Type | IC50 (nM) | Reference |
| MERTK | Enzymatic | 1.3 | [1] |
| FLT3 | Enzymatic | 0.64 | [1] |
| Kasumi-1 (MERTK-dependent) | Cell Proliferation | 143.5 ± 14.1 | [1] |
Cellular Activity in AML Cell Lines
| Cell Line | Treatment | Effect | Result | Reference |
| Kasumi-1 | 50 nM this compound | Inhibition of Colony Formation | 62.3% ± 6.4% | [1] |
| Kasumi-1 | 100 nM this compound | Inhibition of Colony Formation | 84.1% ± 7.8% | [1] |
| NOMO-1 | 100 nM this compound | Inhibition of Colony Formation | 54.8% ± 18.1% | [1] |
| NOMO-1 | 150 nM this compound | Apoptosis/Dead Cells | 34.1% ± 5.6% | [1] |
| NOMO-1 | 300 nM this compound | Apoptosis/Dead Cells | 67.1% ± 2.7% | [1] |
In Vivo Efficacy in Murine Xenograft Models
| Xenograft Model | Treatment | Median Survival (vs. Vehicle) | P-value | Reference |
| MOLM-14 (Parental) | This compound | 121 days vs. 36 days | <0.001 | [1] |
| MOLM-14 (Parental) | Quizartinib | 172.5 days vs. 40 days | <0.001 | [1] |
| MOLM-14 (D835Y) | This compound | Not specified, but prolonged survival | Not specified | [7] |
| MOLM-14 (D835Y) | Quizartinib | 45 days vs. 36 days | <0.001 | [1] |
Pharmacokinetic Properties
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | 78% | 3 mg/kg dose | [1] |
| Cmax | 1.3 µM | 3 mg/kg dose | [1] |
| t1/2 | 4.4 hours | 3 mg/kg dose | [1] |
Experimental Protocols
Kinase Inhibition Assay (Enzymatic)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MERTK and FLT3 kinases.
-
Materials: Recombinant human MERTK and FLT3 kinase domains, ATP, appropriate peptide substrate, kinase buffer, this compound serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation and viability of AML cell lines.
-
Materials: AML cell lines (e.g., Kasumi-1, NOMO-1, MOLM-14), appropriate cell culture medium, this compound serial dilutions, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight (if applicable).
-
Treat cells with serial dilutions of this compound or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure luminescence according to the manufacturer's instructions.
-
Normalize the data to the DMSO control and calculate the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
-
Materials: AML cell lines, this compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
-
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 48 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Murine Orthotopic Xenograft Model
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in a clinically relevant animal model of AML.
-
Materials: Immunocompromised mice (e.g., NSG), human AML cell line expressing luciferase, this compound formulated for oral gavage, vehicle control, and an in vivo imaging system.
-
Procedure:
-
Inject luciferase-expressing AML cells intravenously into the mice.
-
Monitor disease progression through bioluminescence imaging.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily by oral gavage.
-
Monitor tumor burden and animal survival.
-
Analyze the data using Kaplan-Meier survival curves and statistical tests.
-
Clinical Development
This compound is currently being investigated in several clinical trials for the treatment of hematologic malignancies and solid tumors.
-
NCT04872478: A Phase 1, open-label, dose-escalation study evaluating the safety and pharmacokinetics of this compound in adolescents and adults with relapsed/refractory AML, acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).[6][7] Patients receive continuous oral this compound in 28-day cycles.[7]
-
NCT04946890: A Phase 1/2 study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a single agent in patients with relapsed or refractory AML with FLT3 mutations.[1][6] The study consists of a dose-escalation phase (Ia) and a dose-expansion phase (Ib).[1]
-
Phase 1b in NSCLC (NCT04762199): A study investigating this compound in combination with osimertinib in patients with advanced EGFR-mutant non-small cell lung cancer.[3] This trial explores the role of MERTK in resistance to EGFR inhibitors.[2][3]
Conclusion
This compound is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and demonstrated activity in various models of leukemia. Its ability to overcome resistance-conferring FLT3 mutations and its favorable pharmacokinetic profile support its ongoing clinical development. The results from the current clinical trials will be crucial in defining the therapeutic role of this compound in the treatment of AML and other cancers. This technical guide provides a foundational resource for researchers and clinicians interested in the continued investigation and application of this novel targeted therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. winshipcancer.emory.edu [winshipcancer.emory.edu]
- 3. xcovery.com [xcovery.com]
- 4. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
MRX-2843: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of MRX-2843, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key assays.
Chemical Properties
This compound, also known as UNC2371, is an orally bioavailable small molecule inhibitor with the chemical formula C₂₉H₄₀N₆O[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | trans-4-[2-[(2-cyclopropylethyl)amino]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-cyclohexanol | [1] |
| CAS Number | 1429882-07-4 | [1] |
| Molecular Formula | C₂₉H₄₀N₆O | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in Methanol and DMSO | [1][2] |
| In Vitro Potency (IC₅₀) | MERTK: 1.3 nM, FLT3: 0.64 nM | [3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the pyrrolo[2,3-d]pyrimidine core, followed by key coupling reactions to introduce the side chains. While a detailed, step-by-step protocol from a single source is not publicly available, a representative synthetic workflow can be constructed based on the known chemistry of the core structure and related molecules.
The synthesis likely begins with the construction of a substituted pyrrolo[2,3-d]pyrimidine core. A common method for this is the reaction of a 6-aminouracil derivative with a suitable carbonyl compound. The core is then halogenated, typically at the 2- and 4-positions, to provide reactive sites for subsequent coupling reactions.
The key steps in the synthesis of this compound are believed to be sequential Buchwald-Hartwig amination reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. In the first Buchwald-Hartwig reaction, the 2-chloro position of the pyrrolo[2,3-d]pyrimidine core is reacted with 2-cyclopropylethanamine. The second key fragment, trans-4-aminocyclohexanol, is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine ring. Finally, the 5-position is functionalized with the 4-((4-methylpiperazin-1-yl)methyl)phenyl group, likely via another palladium-catalyzed coupling reaction such as a Suzuki or Stille coupling.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that targets the receptor tyrosine kinases MERTK and FLT3[3]. These kinases are often overexpressed in various cancers and play crucial roles in cell survival, proliferation, and resistance to therapy. By binding to the ATP-binding pocket of MERTK and FLT3, this compound prevents their phosphorylation and subsequent activation. This blockade of MERTK and FLT3 signaling leads to the inhibition of downstream pro-survival pathways, including the STAT5, ERK1/2, and AKT pathways[3][4]. The ultimate cellular consequences of treatment with this compound include the induction of apoptosis and the inhibition of tumor cell proliferation[5].
Experimental Protocols
Western Blotting for Phospho-Kinase Analysis
Objective: To determine the effect of this compound on the phosphorylation of MERTK, FLT3, and their downstream effectors.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., Kasumi-1, MOLM-14) in appropriate media. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay via Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for 24-72 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol of a commercial apoptosis detection kit.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells (e.g., MOLM-14) into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Treatment: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle daily by oral gavage.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. The primary endpoint is typically overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for analysis of target engagement (e.g., by western blotting for phospho-MERTK/FLT3).
References
- 1. innospk.com [innospk.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
Preclinical Characterization of MRX-2843: A Dual MERTK/FLT3 Inhibitor for Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRX-2843 is a novel, orally bioavailable small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases, two critical drivers of leukemogenesis in Acute Myeloid Leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the preclinical characterization of this compound, summarizing its mechanism of action, anti-leukemic activity in vitro and in vivo, and its efficacy against resistance-conferring FLT3 mutations. Detailed experimental protocols for key assays and visualizations of the targeted signaling pathways are included to facilitate further research and development.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, particularly for patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of cases.[3] Furthermore, MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is overexpressed in the majority of AML cases and contributes to tumor cell survival and proliferation.[4][5] this compound was developed as a dual inhibitor to simultaneously target these two key oncogenic drivers in AML.[1][2]
Mechanism of Action
This compound is an ATP-competitive, type 1 tyrosine kinase inhibitor that potently and selectively targets both MERTK and FLT3.[4][6] By binding to the active conformation of the kinase domain, this compound prevents the autophosphorylation and subsequent activation of MERTK and FLT3, thereby abrogating their downstream signaling pathways.[2][6] This inhibition leads to the suppression of key pro-survival and proliferative signals, including the STAT5, ERK1/2, and AKT pathways, ultimately inducing apoptosis in leukemic cells.[6]
Signaling Pathway Diagrams
// Nodes Ligand [label="Gas6/\nProtein S", fillcolor="#FBBC05", fontcolor="#202124"]; MERTK [label="MERTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MRX2843 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> MERTK [color="#5F6368"]; MERTK -> PI3K [color="#5F6368"]; MERTK -> RAS [color="#5F6368"]; MERTK -> STAT5 [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; STAT5 -> Proliferation [color="#5F6368"]; MRX2843 -> MERTK [arrowhead=tee, color="#EA4335", style=dashed]; AKT -> Apoptosis [arrowhead=tee, color="#5F6368"]; } . Caption: MERTK Signaling Pathway Inhibition by this compound.
// Nodes FLT3_ITD [label="FLT3-ITD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MRX2843 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FLT3_ITD -> PI3K [color="#5F6368"]; FLT3_ITD -> RAS [color="#5F6368"]; FLT3_ITD -> STAT5 [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; STAT5 -> Proliferation [color="#5F6368"]; MRX2843 -> FLT3_ITD [arrowhead=tee, color="#EA4335", style=dashed]; AKT -> Apoptosis [arrowhead=tee, color="#5F6368"]; } . Caption: FLT3-ITD Signaling Pathway Inhibition by this compound.
In Vitro Activity
The anti-leukemic activity of this compound has been demonstrated across a panel of AML cell lines with varying MERTK and FLT3 expression profiles.
Enzymatic and Cellular Potency
This compound exhibits potent inhibition of both MERTK and FLT3 enzymatic activity. In cellular assays, it effectively inhibits the proliferation of AML cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) |
| MERTK | Enzymatic | 1.3 |
| FLT3 | Enzymatic | 0.64 |
| Kasumi-1 (MERTK+) | Cell Proliferation | 143.5 ± 14.1 |
| MOLM-14 (FLT3-ITD+) | Cell Proliferation | Potent inhibition at 50 nM |
| NOMO-1 (MERTK+) | Cell Proliferation | Significant inhibition at 100 nM |
Data compiled from multiple sources.[6]
Induction of Apoptosis and Inhibition of Colony Formation
This compound treatment leads to a dose-dependent increase in apoptosis and a significant reduction in the colony-forming ability of AML cells.
| Cell Line | Treatment | Effect |
| NOMO-1 | 150 nM this compound | 34.1% ± 5.6% apoptotic/dead cells |
| NOMO-1 | 300 nM this compound | 67.1% ± 2.7% apoptotic/dead cells |
| Kasumi-1 | 50 nM this compound | 62.3% ± 6.4% inhibition of colony formation |
| Kasumi-1 | 100 nM this compound | 84.1% ± 7.8% inhibition of colony formation |
| NOMO-1 | 100 nM this compound | 54.8% ± 18.1% inhibition of colony formation |
Data compiled from multiple sources.[6]
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in murine orthotopic xenograft models of AML, where once-daily oral administration significantly prolonged survival.
| Xenograft Model | Treatment | Median Survival (Treated vs. Vehicle) | Fold Increase in Survival |
| MERTK-positive AML | This compound | 2- to 3-fold increase | ~2-3 |
| FLT3-ITD-positive AML | This compound | 2- to 3-fold increase | ~2-3 |
| Quizartinib-resistant FLT3-ITD AML | This compound | Significantly prolonged | Not specified |
Data compiled from multiple sources.[1][2][4]
Activity Against Resistance-Conferring FLT3 Mutations
A significant challenge in the treatment of FLT3-mutated AML is the emergence of resistance to FLT3 inhibitors. This compound has demonstrated the ability to overcome resistance conferred by clinically relevant mutations in the FLT3 gene, such as those at the D835 or F691 loci.[1][2] This suggests that this compound may offer a therapeutic advantage in patients who have relapsed on or are refractory to other FLT3 inhibitors.
Experimental Protocols
Immunoblotting for MERTK and FLT3 Phosphorylation
-
Cell Lysis:
-
Treat AML cells with desired concentrations of this compound for the indicated time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and imaging system.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting:
-
Treat AML cells with this compound for the desired time.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gate on the cell population and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Colony Formation Assay
-
Cell Plating:
-
Prepare a single-cell suspension of AML cells.
-
Mix cells with semi-solid methylcellulose-based medium (e.g., MethoCult™) containing various concentrations of this compound or vehicle control.
-
Plate the cell mixture into 35 mm dishes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as clusters of >50 cells) using a microscope.
-
Orthotopic Xenograft Model in Mice
-
Cell Implantation:
-
Inject human AML cells (e.g., MOLM-14, Kasumi-1, or patient-derived cells) intravenously into immunocompromised mice (e.g., NOD/SCID/IL2Rγnull or NSG).
-
-
Engraftment Monitoring:
-
Monitor for leukemia engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.
-
-
Drug Treatment:
-
Once engraftment is established, randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily by oral gavage.
-
-
Efficacy Evaluation:
-
Monitor the health and survival of the mice.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests to determine the therapeutic efficacy of this compound.
-
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for AML. Its dual inhibition of MERTK and FLT3 provides a targeted approach to block key oncogenic signaling pathways. The significant in vitro and in vivo anti-leukemic activity, coupled with its efficacy against clinically relevant resistance mutations, highlights the potential of this compound to address unmet medical needs in the treatment of this aggressive disease. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in patients with AML.
References
- 1. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Acute myeloid leukemia xenograft success prediction: Saving time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
MRX-2843 Target Engagement in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement of MRX-2843, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases, in various cancer cell lines. The document summarizes key quantitative data, details common experimental protocols for assessing target engagement, and visualizes critical signaling pathways and experimental workflows.
Overview of this compound
This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of FMS-like tyrosine kinase-3 (FLT3) and tyrosine-protein kinase Mer (MERTK), with secondary activity against TYRO3.[1][2] By binding to and inhibiting these receptor tyrosine kinases, this compound blocks their phosphorylation and activation, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival.[3] This mechanism induces apoptosis and curtails the growth of cancer cells that overexpress MERTK and/or FLT3, which is common in malignancies such as acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and Ewing sarcoma.[3][4][5]
Quantitative Assessment of this compound Activity
The potency of this compound has been quantified through both enzymatic and cell-based assays across a range of cancer cell lines.
Enzymatic and Cellular Inhibitory Activity
This compound demonstrates high potency against its primary targets at the enzymatic level and effectively inhibits cell proliferation in various cancer models.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic | MERTK | 1.3 nM | [1][2] |
| Enzymatic | FLT3 | 0.64 nM | [1][2] |
| Cell Proliferation | Kasumi-1 (AML) | 143.5 ± 14.1 nM | [1][6] |
| Anti-Tumor Activity | Ewing Sarcoma Cell Lines (Panel) | 178 - 297 nM | [5] |
Functional Effects in Cancer Cell Lines
Treatment with this compound leads to significant functional anti-tumor effects, including the inhibition of colony formation and induction of apoptosis.
| Functional Effect | Cell Line | Treatment Concentration | Result | Reference |
| Inhibition of Colony Formation | Kasumi-1 (AML) | 50 nM | 62.3% ± 6.4% inhibition | [1] |
| Inhibition of Colony Formation | Kasumi-1 (AML) | 100 nM | 84.1% ± 7.8% inhibition | [1] |
| Inhibition of Colony Formation | NOMO-1 (AML) | 100 nM | 54.8% ± 18.1% inhibition | [1] |
| Induction of Apoptosis/Death | NOMO-1 (AML) | 150 nM | 34.1% ± 5.6% apoptotic/dead cells | [1] |
| Induction of Apoptosis/Death | NOMO-1 (AML) | 300 nM | 67.1% ± 2.7% apoptotic/dead cells | [1] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-neoplastic effects by inhibiting MERTK and FLT3, which are key nodes in signaling pathways that drive cancer cell survival and proliferation. In MOLM-14 cells, this compound treatment effectively inhibits the phosphorylation of FLT3 and its downstream signaling through STAT5, ERK1/2, and AKT.[1][6] Similarly, in the Kasumi-1 cell line, the compound causes a dose-dependent inhibition of MERTK phosphorylation.[1]
Experimental Protocols for Target Engagement
Verifying that a drug binds to its intended target within a cellular context is critical. The following protocols describe key assays used to confirm and quantify the engagement of this compound with MERTK and FLT3.
Western Blot for Phospho-Kinase Inhibition
Western blotting is a standard method to assess the phosphorylation status of target kinases and their downstream effectors upon inhibitor treatment.
Protocol:
-
Cell Culture and Starvation: Plate cancer cells (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3) and grow to 70-80% confluency. For pathways activated by ligands, starve cells in a serum-free medium for 3-4 hours prior to treatment.[7]
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM to 300 nM) or a vehicle control (DMSO) for 1-2 hours.[6][7]
-
Ligand Stimulation (if applicable): To assess MERTK inhibition, stimulate cells with a ligand like Gas6 (e.g., 400 ng/ml) for 10 minutes to induce phosphorylation.[7] For FLT3-ITD mutant cells, ligand stimulation is not required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-AKT, total AKT, phospho-ERK, etc., overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent inhibition of phosphorylation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify direct drug-target binding in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[8][9]
Protocol:
-
Cell Culture and Treatment: Culture cells to high confluency. Treat cells with this compound or vehicle (DMSO) at a desired concentration for a specified time (e.g., 3 hours) at 37°C.[9]
-
Cell Harvesting: Wash and harvest cells in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling on ice.[10] A non-heated control should be included.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath) to release cellular contents.[9][10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble target protein (MERTK or FLT3) by Western blot or other methods like mass spectrometry. An increase in the protein's melting temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescent tracer from a target protein by a test compound in live cells. It uses a NanoLuc® luciferase-tagged protein as the energy donor and a fluorescent tracer as the energy acceptor.[11][12]
Protocol (for MERTK):
-
Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc-MERTK fusion protein into a 96- or 384-well plate.[13]
-
Tracer Addition: Prepare and add the NanoBRET™ Tracer (e.g., Tracer K-9 for MERTK) to the cells at a pre-optimized concentration.[13][14]
-
Compound Treatment: Add serially diluted this compound or a reference inhibitor to the wells. Incubate the plate for 2 hours at 37°C in a CO2 incubator.[13][14]
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates that the compound is engaging the MERTK target and displacing the fluorescent tracer. Plot the data to determine an IC50 value for target engagement.
Conclusion
This compound demonstrates potent and specific target engagement with MERTK and FLT3 kinases in a variety of cancer cell lines. This engagement effectively abrogates downstream pro-survival signaling, leading to decreased cell proliferation and increased apoptosis. The methodologies outlined in this guide—including phospho-protein analysis by Western blot, CETSA, and NanoBRET™ assays—provide a robust framework for researchers to investigate and confirm the cellular mechanism of action of this compound and similar kinase inhibitors. These techniques are essential for preclinical validation and for identifying pharmacodynamic biomarkers for clinical development.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. MERTK Is a Potential Therapeutic Target in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. celonpharma.com [celonpharma.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. winshipcancer.emory.edu [winshipcancer.emory.edu]
The Discovery and Development of MRX-2843: A Dual MERTK/FLT3 Inhibitor for Acute Myeloid Leukemia and Other Malignancies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRX-2843 is a novel, orally bioavailable, type I small-molecule tyrosine kinase inhibitor (TKI) that demonstrates potent and dual inhibition of MERTK and FLT3, two clinically relevant targets in acute myeloid leukemia (AML) and other cancers.[1][2][3] Developed as a successor to first-generation inhibitors with suboptimal pharmacokinetic profiles, this compound exhibits a favorable preclinical profile, including high potency, selectivity, and the ability to overcome clinically relevant resistance mutations that affect other FLT3 inhibitors.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound, presenting key data in structured tables, detailing experimental methodologies, and visualizing core pathways and workflows.
Introduction: The Rationale for Dual MERTK and FLT3 Inhibition
FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in AML, with internal tandem duplications (FLT3-ITD) occurring in approximately 25% of patients and conferring a poor prognosis.[4][5] While FLT3-targeted therapies have shown initial promise, the rapid emergence of resistance, often through secondary mutations in the kinase domain (e.g., D835Y) or gatekeeper residue (F691L), limits their long-term efficacy.[1][3]
Concurrently, the MERTK receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is overexpressed in 80-90% of AML cases and contributes to leukemogenesis by promoting cell survival and proliferation.[1][3][6] MERTK activation is implicated in resistance to chemotherapy and targeted agents.[7] Therefore, the dual inhibition of both FLT3 and MERTK presents a compelling therapeutic strategy to achieve a more profound and durable anti-leukemic response by targeting both a primary oncogenic driver and a key survival pathway, as well as potentially overcoming resistance.[1]
This compound was developed from a first-generation inhibitor, UNC1666, which had potent anti-leukemic activity but was limited by a short in vivo half-life.[1][6] this compound was designed to retain the dual inhibitory profile while possessing improved pharmacokinetic properties suitable for clinical development.[1]
Physicochemical Properties and Synthesis
This compound, also known as UNC2371, is an ATP-competitive inhibitor.[8] Its chemical structure is trans-4-[2-[(2-cyclopropylethyl)amino]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-cyclohexanol.[9]
The synthesis of this compound (referred to as Compound 12 in the primary literature) is based on a pyrrolo[2,3-d]pyrimidine scaffold. The detailed synthesis was reported by Zhang et al. in the Journal of Medicinal Chemistry in 2014 as part of the development of UNC2025 and related analogs. The general synthetic strategy involves the construction of the core heterocyclic system followed by sequential coupling reactions to introduce the side chains.
Mechanism of Action and Signaling Pathways
This compound functions by binding to the ATP-binding pocket of the MERTK and FLT3 kinases, preventing their autophosphorylation and subsequent activation.[2][11] As a type I inhibitor, it binds to the active "DFG-in" conformation of the kinase, which allows it to maintain activity against mutations, such as the FLT3-F691L gatekeeper mutation, that confer resistance to type II inhibitors like quizartinib.[1]
Inhibition of MERTK and FLT3 by this compound leads to the abrogation of downstream pro-survival and proliferative signaling cascades.[1][6] Key pathways affected include:
-
STAT (Signal Transducer and Activator of Transcription): Inhibition of STAT5 phosphorylation downstream of FLT3 and STAT6 phosphorylation downstream of MERTK.[1]
-
PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B): Reduction in AKT phosphorylation.[1]
-
RAS/MAPK (Rat Sarcoma/Mitogen-Activated Protein Kinase): Decrease in ERK1/2 phosphorylation.[1]
The blockade of these critical pathways culminates in the induction of apoptosis and the inhibition of clonal expansion in susceptible cancer cells.[1][3]
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates sub-nanomolar enzymatic inhibitory activity against both MERTK and FLT3.[1][8][10]
| Target Kinase | Enzymatic IC₅₀ (nM) | Reference(s) |
| MERTK | 1.3 | [1][8][10] |
| FLT3 | 0.64 | [1][8][10] |
| AXL | 15 | [9] |
| TYRO3 | 17 | [9] |
Cellular Activity in AML Models
This compound effectively inhibits cell proliferation, induces apoptosis, and reduces colony formation in various AML cell lines, including those dependent on MERTK signaling (Kasumi-1, NOMO-1) and those driven by FLT3-ITD (MOLM-14, MV4-11).[1]
| Cell Line | Genotype | Assay | Metric | Value | Reference(s) |
| Kasumi-1 | MERTK+, FLT3-WT | Proliferation | IC₅₀ | 143.5 ± 14.1 nM | [1][8] |
| Kasumi-1 | MERTK+, FLT3-WT | Colony Formation | % Inhibition (50 nM) | 62.3 ± 6.4% | [1][8] |
| Kasumi-1 | MERTK+, FLT3-WT | Colony Formation | % Inhibition (100 nM) | 84.1 ± 7.8% | [1][8] |
| NOMO-1 | MERTK+, FLT3-WT | Apoptosis | % Apoptotic (150 nM) | 34.1 ± 5.6% | [8] |
| NOMO-1 | MERTK+, FLT3-WT | Apoptosis | % Apoptotic (300 nM) | 67.1 ± 2.7% | [8] |
| NOMO-1 | MERTK+, FLT3-WT | Colony Formation | % Inhibition (100 nM) | 54.8 ± 18.1% | [1][8] |
| MOLM-14 | MERTK-, FLT3-ITD | Apoptosis | % Apoptotic (50 nM) | 91.0 ± 2.7% | [1] |
| MV4-11 | MERTKdim, FLT3-ITD | Apoptosis | % Apoptotic (50 nM) | 45.6 ± 4.2% | [1] |
| MV4-11 | MERTKdim, FLT3-ITD | Apoptosis | % Apoptotic (100 nM) | 59.6 ± 4.1% | [1] |
Importantly, this compound retains potent activity against AML cells expressing clinically relevant quizartinib-resistant FLT3 mutations.[1]
| Cell Line | Genotype | Assay | Metric | This compound | Quizartinib | Reference(s) |
| MOLM-14:D835Y | FLT3-ITD, D835Y | Apoptosis | Similar potency to parental | Sensitive | Resistant | [1] |
| MOLM-14:F691L | FLT3-ITD, F691L | Apoptosis | Slightly reduced potency | Sensitive | Resistant | [1] |
In Vivo Efficacy in AML Xenograft Models
Once-daily oral administration of this compound significantly prolonged survival in multiple orthotopic mouse xenograft models of AML.[1][3]
| Xenograft Model | Genotype | Treatment | Median Survival (Treated) | Median Survival (Vehicle) | P-value | Reference(s) |
| NOMO-1 | MERTK+, FLT3-WT | 65 mg/kg/day | 51 days | 37 days | < 0.001 | [1][9] |
| MOLM-14 | MERTK-, FLT3-ITD | 50 mg/kg/day | 121 days | 36 days | < 0.001 | [1][8] |
| MOLM-14:D835Y | FLT3-ITD, D835Y | 50 mg/kg/day | 94 days | 35.5 days | < 0.001 | [1][12] |
| Patient-Derived (MERTK+, FLT3-ITD) | MERTK+, FLT3-ITD | 30 mg/kg/day | 68 days | 23 days | < 0.001 | [1] |
| Patient-Derived (MERTK+, FLT3-ITD) | MERTK+, FLT3-ITD | 50 mg/kg/day | 89 days | 23 days | < 0.001 | [1] |
Pharmacokinetics
Preclinical studies in mice demonstrated that this compound is orally bioavailable with favorable pharmacokinetic properties.[1][8]
| Parameter | Value | Dose | Reference(s) |
| Oral Bioavailability | 78% | 3 mg/kg | [1][8] |
| Cₘₐₓ | 1.3 µM | 3 mg/kg | [1][8] |
| t₁/₂ | 4.4 hours | 3 mg/kg | [1][8] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Western Blotting and Immunoprecipitation
Objective: To assess the phosphorylation status of MERTK, FLT3, and their downstream signaling proteins (STAT5/6, AKT, ERK1/2).
Protocol Outline:
-
Cell Treatment: AML cell lines (e.g., Kasumi-1, MOLM-14) are treated with various concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 1-2 hours).[1]
-
Pervanadate Treatment (Optional): To stabilize phosphoproteins, cells can be treated with a phosphatase inhibitor like pervanadate for a short period (e.g., 3-10 minutes) before lysis.[1]
-
Cell Lysis: Cells are harvested and lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Immunoprecipitation (for low abundance proteins like MERTK/FLT3):
-
Cell lysates are pre-cleared with Protein A/G agarose beads.
-
Lysates are incubated with a primary antibody against the target protein (e.g., anti-MERTK or anti-FLT3) overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Beads are washed extensively with lysis buffer.
-
Immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Total cell lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., p-MERTK, p-FLT3, p-STAT5, p-AKT, p-ERK) or total proteins overnight at 4°C.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Signal is detected using an enhanced chemiluminescence (ECL) substrate. Actin is typically used as a loading control for total lysates.[1]
-
Cell Viability (MTS) Assay
Objective: To determine the effect of this compound on the number of viable cells.
Protocol Outline:
-
Cell Seeding: AML cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 48 hours).[8]
-
MTS Reagent Addition: MTS reagent is added to each well.[8]
-
Incubation: The plate is incubated for an additional 2-4 hours at 37°C to allow viable cells to convert the MTS tetrazolium salt into a colored formazan product.[7][8]
-
Absorbance Reading: The absorbance is measured at 490 nm using a plate reader. The signal is proportional to the number of viable cells.[7]
Apoptosis (Flow Cytometry) Assay
Objective: To quantify the percentage of apoptotic and dead cells following treatment with this compound.
Protocol Outline:
-
Cell Treatment: AML cells are treated with this compound or vehicle for a defined time (e.g., 72 hours).[8]
-
Cell Harvesting: Cells are collected by centrifugation.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer. Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or Yo-Pro-1 are added.[1][8]
-
Incubation: Cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Colony Formation Assay
Objective: To assess the effect of this compound on the clonogenic potential of AML cells.
Protocol Outline:
-
Cell Preparation: A single-cell suspension of AML cells (e.g., Kasumi-1, MOLM-14) or primary patient samples is prepared.[1]
-
Plating in Semi-Solid Medium: Cells are mixed with a semi-solid medium, such as methylcellulose (e.g., MethoCult), containing various concentrations of this compound or vehicle.[1]
-
Culture: The mixture is plated in petri dishes and incubated for 10-21 days in a humidified incubator at 37°C and 5% CO₂.[1][8]
-
Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with nitrotetrazolium blue) and counted using a microscope or colony counter.[8] The percentage of inhibition is calculated relative to vehicle-treated controls.
Orthotopic Xenograft Model
Objective: To evaluate the in vivo therapeutic efficacy of orally administered this compound.
Protocol Outline:
-
Mouse Strain: Highly immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG), are used.[1][4]
-
Cell Implantation: Mice are sublethally irradiated. A defined number of human AML cells (e.g., 1-5 x 10⁶ cells, such as NOMO-1 or MOLM-14) are injected intravenously via the tail vein to establish a disseminated, orthotopic disease model.[1][4]
-
Engraftment Monitoring: Disease engraftment is monitored by periodic analysis of peripheral blood or bone marrow for the presence of human leukemic cells (e.g., by flow cytometry for human CD45).[1][4]
-
Treatment: Once engraftment is confirmed (e.g., ~10% blasts in bone marrow), mice are randomized into treatment and vehicle groups. This compound is administered once daily by oral gavage at a specified dose (e.g., 50 or 65 mg/kg).[1][4]
-
Efficacy Endpoint: The primary endpoint is overall survival, which is monitored and plotted using Kaplan-Meier curves.[1]
Clinical Development
This compound is currently being evaluated in Phase 1 clinical trials for various hematologic malignancies and solid tumors.[11][13][14]
-
NCT04872478: A Phase 1 study evaluating the safety and pharmacokinetics of this compound in adolescents and adults with relapsed/refractory AML, Acute Lymphoblastic Leukemia (ALL), or Mixed Phenotype Acute Leukemia (MPAL).[13][15]
-
NCT03510104: A Phase 1 dose-escalation study assessing the safety, tolerability, and pharmacokinetics of this compound in adults with advanced and/or metastatic solid tumors.[14]
-
NCT04762199: A Phase 1b trial investigating the best dose and side effects of this compound in combination with osimertinib for the treatment of advanced EGFR-mutant non-small cell lung cancer (NSCLC).[7]
These trials will provide crucial data on the safety, recommended Phase 2 dose (RP2D), and preliminary efficacy of this compound in human patients.
Conclusion
This compound is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and demonstrated activity in AML models, including those with resistance to other FLT3 inhibitors. Its mechanism of action, targeting both a key oncogenic driver and a critical survival pathway, offers the potential for improved and more durable clinical responses. The detailed preclinical data and methodologies presented in this guide provide a solid foundation for its continued investigation. Ongoing clinical trials will be instrumental in defining the therapeutic role of this compound in the treatment of AML and other cancers.
References
- 1. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: Kinase Selectivity Profile of MRX-2843
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of MRX-2843, a potent dual inhibitor of MERTK and FLT3 kinases. The information is compiled for an audience with a strong background in oncology, pharmacology, and drug development. This document details the kinase inhibition spectrum of this compound, outlines relevant experimental methodologies, and visualizes the key signaling pathways affected.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive, type 1 small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] It was developed as a dual inhibitor of Tyrosine-protein kinase Mer (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Both MERTK and FLT3 are implicated in the proliferation and survival of various cancer cells, particularly in acute myeloid leukemia (AML).[1] this compound's mechanism of action involves the inhibition of ligand-dependent phosphorylation and activation of MERTK and FLT3, which in turn blocks their downstream signaling pathways, leading to the induction of apoptosis in tumor cells overexpressing these kinases.[4]
Kinase Selectivity Profile
The kinase selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to ascertain its selectivity.
Primary Targets and Potency
This compound demonstrates high potency against its primary targets, MERTK and FLT3, with additional activity against other members of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.
| Kinase | IC50 (nM) |
| FLT3 | 0.64 |
| MERTK | 1.3 |
| Axl | 15 |
| Tyro3 | 17 |
Table 1: IC50 values of this compound against primary and TAM-family kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comprehensive Kinome Scan Analysis
To provide a broader view of its selectivity, this compound was screened against a panel of 468 kinases at a concentration of 1 µM. The results are presented as percent inhibition, with a lower percentage indicating greater selectivity (less inhibition of off-target kinases).
| Kinase | Percent Inhibition at 1 µM |
| MERTK | 100 |
| FLT3 | 100 |
| TYRO3 | 99 |
| AXL | 99 |
| DDR1 | 98 |
| FLT4 | 98 |
| KIT | 97 |
| MEK5 | 96 |
| MST4 | 96 |
| CAMKK2 | 95 |
| FLT1 | 95 |
| GCK | 95 |
| KHS1 | 95 |
| LOK | 95 |
| MINK | 95 |
| TNIK | 95 |
| TRKA | 95 |
| TRKB | 95 |
| TRKC | 95 |
| ZAK | 95 |
| CSF1R | 94 |
| DDR2 | 94 |
| KHS2 | 94 |
| SLK | 94 |
| TNK1 | 94 |
| FMS | 93 |
| MAP4K5 | 93 |
| RET | 93 |
| STK33 | 93 |
| YSK1 | 93 |
| CLK1 | 92 |
| CLK2 | 92 |
| CLK3 | 92 |
| LTK | 92 |
| STK22D | 92 |
| TNK2 | 92 |
| MAP4K3 | 91 |
| TESK1 | 91 |
| TIE2 | 91 |
| DRAK1 | 90 |
| EPHA1 | 90 |
| EPHA2 | 90 |
| EPHA3 | 90 |
| EPHA4 | 90 |
| EPHA5 | 90 |
| EPHA6 | 90 |
| EPHA7 | 90 |
| EPHA8 | 90 |
| EPHB1 | 90 |
| EPHB2 | 90 |
| EPHB3 | 90 |
| EPHB4 | 90 |
| GAK | 90 |
| MAP4K2 | 90 |
| MYO3A | 90 |
| MYO3B | 90 |
| PDGFRa | 90 |
| PDGFRb | 90 |
| PHKG1 | 90 |
| PHKG2 | 90 |
| PLK4 | 90 |
| ROS1 | 90 |
| SIK | 90 |
| SIK2 | 90 |
| STK16 | 90 |
| STK3 | 90 |
| STK35 | 90 |
| STK4 | 90 |
| TNNI3K | 90 |
| VEGFR2 | 90 |
Table 2: Kinome scan data for this compound. The table displays kinases with ≥90% inhibition at a 1 µM concentration of this compound. Data is sourced from the supplementary materials of Minson, K.A., et al. (2016). JCI Insight.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the kinase selectivity and cellular effects of this compound.
Biochemical Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
General Protocol:
-
Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)
-
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is typically kept at or near the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the assay format used.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Cellular Immunoblotting for Kinase Phosphorylation
This method is used to assess the inhibitory effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.
Objective: To determine the dose-dependent inhibition of MERTK and FLT3 phosphorylation by this compound in cancer cell lines.
General Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines known to express MERTK and/or FLT3 (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3) in appropriate media.
-
Seed cells and allow them to adhere or grow to a suitable confluency.
-
Treat cells with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation (for low abundance proteins like MERTK):
-
Incubate the cell lysate with a primary antibody specific for the target kinase (e.g., anti-MERTK antibody) overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates or immunoprecipitated samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MERTK) or downstream signaling proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the signaling cascades downstream of MERTK and FLT3.
MERTK Signaling Pathway
MERTK is a member of the TAM family of receptor tyrosine kinases. Its activation by ligands such as Gas6 and Protein S leads to the autophosphorylation of the intracellular kinase domain. This triggers the recruitment of adaptor proteins and the activation of several pro-survival and proliferative signaling pathways. This compound blocks this initial autophosphorylation step, thereby inhibiting all downstream signaling.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis. In certain leukemias, activating mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell growth and survival. This compound inhibits both wild-type and mutated FLT3, blocking its downstream signaling through key pathways.
Conclusion
This compound is a potent and selective dual inhibitor of MERTK and FLT3 kinases. Its well-defined selectivity profile, coupled with its ability to potently inhibit key oncogenic signaling pathways, underscores its potential as a therapeutic agent in cancers driven by these kinases, such as acute myeloid leukemia. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this compound and related kinase inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.
References
In Vivo Pharmacokinetic Profile of MRX-2843: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic parameters of MRX-2843, a potent dual inhibitor of MERTK and FLT3 tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the preclinical pharmacokinetic profile, experimental methodologies, and relevant signaling pathways of this compound.
Core Quantitative Data
Table 1: In Vivo Pharmacokinetic Parameters of UNC2025 in Mice
| Parameter | Intravenous (3 mg/kg) | Oral (3 mg/kg) |
| Clearance (CL) | 9.2 mL/min/kg | - |
| Half-life (t½) | 3.8 h | - |
| Tmax | - | 0.50 h |
| Cmax | - | 1.6 µM |
| AUC(last) | 9.2 h*µM | - |
| Oral Bioavailability (F) | - | 100%[2] |
Data presented for UNC2025, a closely related analog of this compound.[2][3]
Table 2: Reported In Vivo Pharmacokinetic Data for this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F) | 78% (at 3 mg/kg) |
| Cmax | 1.3 µM (at 3 mg/kg) |
Experimental Protocols
In Vivo Pharmacokinetic Analysis of UNC2025
The pharmacokinetic parameters of UNC2025, a surrogate for this compound, were determined in mice. The following provides a general outline of the experimental protocol:
-
Animal Model: Male CD-1 mice were utilized for the study.
-
Dosing:
-
Intravenous (IV) Administration: UNC2025 was formulated in a solution of 7.5% v/v N-methyl pyrrolidone and 40% v/v PEG-400 in normal saline and administered as a single 3 mg/kg bolus dose.
-
Oral (PO) Administration: UNC2025 was formulated in normal saline (0.9% NaCl) and administered via oral gavage at a dose of 3 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of UNC2025 were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) were calculated using standard non-compartmental analysis. Oral bioavailability (F) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vivo Efficacy Studies (Orthotopic Xenograft Models)
Preclinical efficacy of this compound has been evaluated in murine orthotopic xenograft models of acute myeloid leukemia (AML).[4]
-
Cell Lines: Human AML cell lines (e.g., MOLM-14, MV4-11) are cultured and prepared for injection.
-
Animal Model: Immunocompromised mice, such as NOD-scid IL2Rgamma_null_ (NSG) mice, are used to prevent rejection of human cells.
-
Engraftment: A specified number of AML cells are injected into the mice, typically via tail vein, to establish systemic disease.
-
Treatment: Once the leukemia is established, mice are treated with this compound (e.g., 50 mg/kg) or vehicle control, administered orally once daily.
-
Monitoring: Disease progression is monitored by methods such as bioluminescent imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood to detect human leukemic cells.
-
Endpoint: The primary endpoint is typically overall survival, with Kaplan-Meier survival curves generated to compare treatment and control groups.
Signaling Pathways and Experimental Workflows
MERTK Signaling Pathway
This compound inhibits the MERTK receptor tyrosine kinase. Upon ligand binding (e.g., Gas6), MERTK dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and immune evasion.
FLT3 Signaling Pathway
This compound also targets the FLT3 receptor, which, when constitutively activated by mutations (e.g., internal tandem duplications - ITD), drives leukemogenesis through pathways like PI3K/AKT, RAS/MAPK, and STAT5.
In Vivo Efficacy Study Workflow
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound in a preclinical AML model.
References
- 1. New compound is effective against drug-resistant leukemia, preclinical study finds - UNC Lineberger [unclineberger.org]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
MRX-2843: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRX-2843 is a potent, orally bioavailable small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases.[1][2][3][4] These kinases are critical drivers in various malignancies, particularly in Acute Myeloid Leukemia (AML), where their aberrant activation promotes leukemogenesis.[1][3][5][6] This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a type 1 tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of MERTK and FLT3.[2] This dual inhibitory action is significant as MERTK is overexpressed in 80-90% of AML cases, and FLT3 internal tandem duplication (FLT3-ITD) mutations are present in approximately 25% of AML patients, leading to constitutive activation of downstream pro-survival and proliferative pathways.[1] this compound has demonstrated potent anti-leukemic activity in preclinical models, including those resistant to other FLT3 inhibitors, highlighting its therapeutic potential.[1][3][5]
Core Mechanism of Action: Dual Inhibition of MERTK and FLT3
This compound exhibits high potency against both MERTK and FLT3 kinases. The inhibitory activity has been quantified in enzymatic assays, demonstrating its efficacy at the molecular level.
| Target Kinase | Enzymatic IC50 | Reference |
| MERTK | 1.3 nM | [2][3][4] |
| FLT3 | 0.64 nM | [2][3][4] |
This dual inhibition forms the basis of its anti-neoplastic effects, leading to the suppression of multiple downstream signaling cascades.
Impact on Downstream Signaling Pathways
This compound-mediated inhibition of MERTK and FLT3 leads to the abrogation of key downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Constitutive activation of this pathway is a hallmark of many cancers, including AML. This compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT, a key effector in this pathway.
Attenuation of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival. This compound effectively inhibits the phosphorylation of ERK1/2, the final kinases in this cascade, thereby impeding downstream signaling.
Suppression of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for cytokine-mediated signaling and is often constitutively active in hematologic malignancies. This compound has been shown to inhibit the phosphorylation of STAT5 and STAT6, key transcription factors in this pathway that regulate the expression of genes involved in cell survival and proliferation.
Diagram of this compound Mechanism of Action
Caption: this compound inhibits MERTK and FLT3, blocking downstream signaling.
Quantitative Effects of this compound on Cellular Processes
The inhibition of these critical signaling pathways by this compound translates into significant anti-leukemic effects in vitro, including dose-dependent inhibition of cell viability and colony formation, and the induction of apoptosis.
Inhibition of Cell Viability
| Cell Line | IC50 (nM) | Assay | Reference |
| Kasumi-1 | 143.5 ± 14.1 | MTS Assay | [7] |
Inhibition of Colony Formation
| Cell Line | This compound Concentration (nM) | % Inhibition | Assay | Reference |
| Kasumi-1 | 50 | 62.3 ± 6.4 | Soft Agar | [1][7] |
| Kasumi-1 | 100 | 84.1 ± 7.8 | Soft Agar | [1][7] |
| NOMO-1 | 100 | 54.8 ± 18.1 | Soft Agar | [1][7] |
Induction of Apoptosis
| Cell Line | This compound Concentration (nM) | % Apoptotic and Dead Cells | Assay | Reference |
| NOMO-1 | 150 | 34.1 ± 5.6 | Flow Cytometry | [7] |
| NOMO-1 | 300 | 67.1 ± 2.7 | Flow Cytometry | [7] |
| Vehicle Control | 0 | 6.8 ± 0.7 | Flow Cytometry | [7] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experiments are provided below.
Western Blot Analysis for Phosphoprotein Levels
This protocol is designed to assess the phosphorylation status of key signaling proteins downstream of MERTK and FLT3.
Diagram of Western Blot Workflow
Caption: A typical workflow for Western blot analysis.
Protocol Steps:
-
Cell Culture and Treatment: AML cell lines (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3-ITD) are cultured in appropriate media. Cells are treated with varying concentrations of this compound (e.g., 10 nM to 300 nM) or vehicle (DMSO) for 1-2 hours.[1] For analysis of MERTK or FLT3 phosphorylation, cells may be treated with a pervanadate phosphatase inhibitor for a short period before lysis to stabilize phosphoproteins.[1]
-
Cell Lysis: Harvested cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total AKT, ERK1/2, STAT5, and STAT6 overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry is used to quantify the intensity of the protein bands, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Protocol Steps:
-
Cell Seeding: AML cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of this compound concentrations for 48 hours.[8]
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for an additional 2 hours.[8]
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Colony Formation (Soft Agar) Assay
This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.
Protocol Steps:
-
Base Agar Layer: A layer of 0.5% agar in culture medium is prepared in 6-well plates.
-
Cell-Agar Layer: Cells are suspended in 0.35% agar in culture medium and layered on top of the base layer.
-
Treatment: The cells are overlaid with culture medium containing various concentrations of this compound or vehicle. This medium is replaced 2-3 times a week.
-
Incubation: Plates are incubated for 14-21 days to allow for colony formation.[8]
-
Staining and Counting: Colonies are stained with nitrotetrazolium blue and counted. The percentage of inhibition is calculated relative to the vehicle-treated control.
Conclusion
This compound is a potent dual inhibitor of MERTK and FLT3 that effectively abrogates downstream signaling through the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This activity translates to significant anti-leukemic effects, including the inhibition of cell proliferation and colony formation, and the induction of apoptosis. The detailed protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent for AML and potentially other malignancies driven by MERTK or FLT3 signaling.
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 3. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. winshipcancer.emory.edu [winshipcancer.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
Methodological & Application
Application Notes and Protocols for MRX-2843 in Acute Myeloid Leukemia (AML) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX-2843 is a potent, orally bioavailable, small-molecule dual inhibitor of MERTK and FLT3 receptor tyrosine kinases.[1][2][3] MERTK is overexpressed in a high percentage of acute myeloid leukemia (AML) cases (80-90%) and contributes to leukemogenesis.[1][3][4] FMS-like tyrosine kinase 3 (FLT3) is also a critical therapeutic target in AML, with activating mutations present in approximately 30% of patients, conferring a poor prognosis. This compound has been shown to abrogate the activation of both MERTK and FLT3, leading to the inhibition of downstream pro-survival signaling pathways, induction of apoptosis, and reduced colony formation in AML cell lines and primary patient samples.[1][2][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in AML cells.
Mechanism of Action and Signaling Pathway
This compound inhibits the kinase activity of both MERTK and FLT3. In MERTK-expressing AML cells, this compound blocks MERTK autophosphorylation and subsequent activation of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT6, which are crucial for leukemic cell survival and proliferation.[2][6] In AML cells with FLT3-ITD mutations, this compound effectively inhibits FLT3 autophosphorylation and downstream signaling through AKT, ERK, and STAT5.[1][2]
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in various AML cell lines.
Table 1: Effect of this compound on AML Cell Viability (IC50)
| Cell Line | MERTK Status | FLT3 Status | This compound IC50 (nM) |
| Kasumi-1 | Positive | Wild-Type | 143.5 ± 14.1[2] |
| NOMO-1 | Positive | Wild-Type | ~100-300 |
| MOLM-14 | Negative | ITD | ~10-100 |
| MV4-11 | Dim | ITD | ~10-100 |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Pathway Component | Effect of this compound |
| Kasumi-1 | p-MERTK | Inhibition |
| p-AKT | Inhibition | |
| p-ERK1/2 | Inhibition | |
| p-STAT6 | Inhibition | |
| MOLM-14 | p-FLT3 | Inhibition |
| p-AKT | Inhibition | |
| p-ERK1/2 | Inhibition | |
| p-STAT5 | Inhibition |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., Kasumi-1, MOLM-14)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTS reagent
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed AML cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in culture medium. Final concentrations should range from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Add 20 µL of MTS reagent to each well.[7]
-
Incubate for 2-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for 72 hours.[7]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Colony Formation Assay (Soft Agar)
This assay assesses the effect of this compound on the anchorage-independent growth of AML cells.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 20% FBS
-
This compound
-
Agar
-
6-well plates
-
Crystal Violet solution
Procedure:
-
Base Layer: Prepare a 0.5% agar solution in RPMI with 20% FBS. Add 1.5 mL to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Prepare a single-cell suspension of AML cells.
-
Prepare a 0.3% agar solution in RPMI with 20% FBS containing the desired concentrations of this compound or vehicle control.
-
Mix the cell suspension with the 0.3% agar solution to a final concentration of 1 x 10^4 cells/mL.
-
Overlay 1 mL of the cell-agar mixture onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, feeding the colonies with fresh medium containing this compound every 3-4 days.[7]
-
After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.
-
Count the number of colonies using a microscope.
Western Blotting for Phospho-Protein Analysis
This protocol is for detecting the phosphorylation status of key proteins in the MERTK and FLT3 signaling pathways.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Pervanadate solution (for MERTK phosphorylation)
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-MERTK, anti-MERTK, anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT5, anti-STAT5, anti-p-STAT6, anti-STAT6, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Seed AML cells and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for 1-2 hours.[7]
-
For p-MERTK detection, treat with pervanadate for 10 minutes prior to lysis to stabilize phosphorylation.[7]
-
Lyse the cells and quantify protein concentration.
-
Perform immunoprecipitation for MERTK or FLT3 if necessary to enrich the protein.[7]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Use Actin as a loading control to normalize protein levels.[7]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 7. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
Application Notes and Protocols for MRX-2843 in Animal Models of Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MRX-2843, a dual MERTK and FLT3 inhibitor, in preclinical animal models of Non-Small Cell Lung Cancer (NSCLC). The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with other targeted agents.
Introduction
This compound is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinases MERTK and FMS-like tyrosine kinase 3 (FLT3).[1][2] Both MERTK and FLT3 are implicated in the proliferation and survival of various cancer cells.[1][2] In the context of NSCLC, MERTK signaling has been identified as a mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib.[3][4] this compound has demonstrated preclinical activity in NSCLC models, particularly in overcoming acquired resistance to EGFR-targeted therapies.[3] These notes provide detailed protocols for utilizing this compound in NSCLC animal models to further investigate its therapeutic potential.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of both MERTK and FLT3, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][2] Inhibition of MERTK and FLT3 by this compound leads to the suppression of key pro-survival and proliferative signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways.[5][6][7] In NSCLC, MERTK activation can mediate bypass signaling in the presence of EGFR inhibitors, and this compound has been shown to resensitize resistant cells to agents like osimertinib.[3]
Quantitative Data Summary
While specific quantitative data for this compound in NSCLC xenograft models is limited in publicly available literature, data from acute myeloid leukemia (AML) models provides evidence of its in vivo activity. These data can serve as a reference for designing and powering NSCLC studies.
Table 1: Survival Data for this compound in Orthotopic AML Xenograft Models
| Cell Line | Mouse Strain | Treatment Group | Dose and Schedule | Median Survival (Days) | P-value |
| NOMO-1 | NSGS | Vehicle | - | 37 | <0.001[5] |
| NOMO-1 | NSGS | This compound | 65 mg/kg, daily oral gavage | 51 | <0.001[5] |
| MOLM-14 | NSG | Vehicle | - | 36 | <0.001[5] |
| MOLM-14 | NSG | This compound | 50 mg/kg, daily oral gavage | 121 | <0.001[5] |
| Patient-Derived | NSGS | Vehicle | - | 23 | <0.001[5] |
| Patient-Derived | NSGS | This compound | 50 mg/kg, daily oral gavage | 89 | <0.001[5] |
Experimental Protocols
Protocol 1: Orthotopic NSCLC Xenograft Model Establishment
This protocol describes the establishment of an orthotopic NSCLC tumor model in immunocompromised mice, a model that better recapitulates the tumor microenvironment compared to subcutaneous models.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, HCC827) engineered to express luciferase
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (growth factor reduced)
-
Athymic nude or NOD/SCID mice (6-8 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Insulin syringes with 28-30 gauge needles
-
Wound clips or sutures
Procedure:
-
Cell Preparation: Culture luciferase-expressing NSCLC cells to ~80% confluency. On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a right lateral decubitus position.
-
Surgical Procedure: Make a small (~1 cm) incision in the skin and muscle over the left lateral thorax to expose the rib cage.
-
Intrathoracic Injection: Carefully insert a 28-30 gauge needle into the left lung parenchyma to a depth of approximately 3-5 mm. Slowly inject 20-30 µL of the cell suspension (2-3 x 10^5 cells).
-
Closure: Withdraw the needle and close the incision with wound clips or sutures.
-
Post-operative Care: Monitor the animals for recovery and provide post-operative analgesia as required.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the administration of this compound and monitoring of tumor growth in the established orthotopic NSCLC model.
Materials:
-
Mice with established orthotopic NSCLC tumors
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles (20-22 gauge, flexible)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
Calipers
Procedure:
-
Tumor Growth Monitoring: Beginning 7-10 days post-injection, monitor tumor growth weekly using bioluminescence imaging.
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg).
-
Anesthetize the mice and acquire bioluminescent images.
-
Quantify the photon flux from the tumor region.
-
-
Randomization: Once tumors reach a predetermined size (e.g., a specific photon flux), randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging 1-2 times per week.
-
Measure body weight regularly to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Survival Study: For survival studies, monitor mice daily and euthanize when they meet pre-defined humane endpoints (e.g., significant weight loss, respiratory distress).
Conclusion
This compound presents a promising therapeutic strategy for NSCLC, particularly in the context of resistance to EGFR inhibitors. The protocols provided herein offer a framework for conducting preclinical studies to further elucidate its efficacy and mechanism of action in relevant animal models. Careful study design, including the choice of appropriate cell lines and endpoints, will be crucial for obtaining robust and translatable data.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcovery.com [xcovery.com]
- 3. MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Osimertinib for the Treatment of Advanced EGFR Mutant Non-small Cell Lung Cancer | Clinical Research Trial Listing [centerwatch.com]
- 5. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for MRX-2843 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of MRX-2843, a dual MERTK and FLT3 inhibitor, in preclinical mouse models of acute myeloid leukemia (AML). The protocols and data presented are compiled from published preclinical studies to guide researchers in designing and executing in vivo experiments.
Overview of this compound
This compound is an orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor with high potency against both MERTK and FLT3.[1][2] MERTK is overexpressed in a majority of AML cases, and activating mutations in FLT3 are present in a significant subset of patients, making this compound a promising therapeutic agent.[3][4] Preclinical studies have demonstrated its efficacy in prolonging survival in various murine orthotopic xenograft models of AML.[3][5] this compound has been shown to inhibit the phosphorylation of MERTK and FLT3 and their downstream signaling effectors, leading to apoptosis and reduced colony formation in AML cells.[1][4][6]
Quantitative Data Summary
The following tables summarize the key parameters for the dosing and administration of this compound in mice based on published literature.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Dose | 3 mg/kg | [1][2] |
| Route of Administration | Oral | [1][2] |
| Oral Bioavailability | 78% | [1][2] |
| Cmax | 1.3 µM | [1][2] |
| t1/2 | 4.4 hours | [1][2] |
Table 2: Efficacy of this compound in Murine Xenograft Models of AML
| Xenograft Model | Mouse Strain | This compound Dose | Vehicle | Treatment Schedule | Median Survival (this compound vs. Vehicle) | Reference |
| NOMO-1 | NSGS | Not Specified | Saline | Once daily, starting day 21 post-transplantation | 51 days vs. 37 days | [1][4] |
| MOLM-14 | NSG | Not Specified | Saline | Once daily, starting day 21 post-transplantation | 126 days vs. 38 days | [1][6] |
| MOLM-14 | NSG | 50 mg/kg | Saline | Once daily, starting day 22 post-transplantation | 121 days vs. 36 days | [1][7] |
| MOLM-14:D835Y | NSG | 50 mg/kg | Saline | Once daily, starting day 26 post-transplantation | 94 days vs. 35.5 days | [1][7] |
| MOLM-14:F691L | NSGS | 50 mg/kg | Saline | Once daily, starting day 28 post-transplantation | 87 days vs. 48 days | [1][7] |
| Patient-Derived (MERTK+FLT3-WT) | NSGS | Not Specified | Saline | Not Specified | 42 days vs. 28.5 days (post-treatment) | [1][8] |
| Patient-Derived (MERTK+FLT3-ITD) | NSGS | 30 mg/kg and 50 mg/kg | Not Specified | Not Specified | Data not provided | [1] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for administration to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., saline, or 50 mg/kg hydroxybutenyl-β-cyclodextrin in saline for quizartinib comparison studies)[1]
-
Appropriate tubes for mixing
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Determine the required concentration of this compound based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
-
Weigh the appropriate amount of this compound powder.
-
Suspend the this compound powder in the chosen vehicle.
-
Vortex the suspension thoroughly to ensure it is homogenous before each administration.
-
Prepare the formulation fresh daily.[2]
Orthotopic AML Xenograft Model Establishment
This protocol outlines the procedure for establishing orthotopic AML xenografts in immunodeficient mice.
Materials:
-
AML cell lines (e.g., MOLM-14, NOMO-1) or primary patient AML cells
-
Immunodeficient mice (e.g., NSG, NSGS), 4-6 months of age[1][2]
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for tail vein injection
-
Cell counter
Procedure:
-
Culture the AML cells under appropriate conditions.
-
Harvest and wash the cells with PBS.
-
Count the cells and resuspend them in PBS at the desired concentration (e.g., 1 x 10^6 to 2.5 x 10^6 cells per mouse).[1]
-
Inject the cell suspension into the tail vein of the recipient mice.
-
Monitor the mice for signs of engraftment and disease progression. This can be done by monitoring for human CD45+ cells in the peripheral blood or bone marrow via flow cytometry.[1][2]
In Vivo Efficacy Study
This protocol provides a general framework for conducting an in vivo efficacy study of this compound in an established AML xenograft model.
Materials:
-
AML xenograft-bearing mice
-
Prepared this compound formulation
-
Vehicle control
-
Oral gavage needles
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry reagents for monitoring disease burden
Procedure:
-
Once leukemia is established (e.g., detectable hCD45+ cells in peripheral blood or bone marrow), randomize the mice into treatment and control groups.[1][7]
-
Record the initial body weight of each mouse.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.[3][5] The volume of administration is typically 10 mL/kg.[2]
-
Monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior).
-
Monitor disease progression by measuring peripheral disease burden (percentage of hCD45+ cells) at specified time points.[8]
-
Record survival data and plot Kaplan-Meier curves to assess the effect of this compound on survival.
Visualizations
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 5. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 7. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 8. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
Application Notes and Protocols: MRX-2843 for Inducing Apoptosis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX-2843 is a potent, orally bioavailable small-molecule inhibitor of MERTK and FLT3 receptor tyrosine kinases.[1][2][3] Both MERTK and FLT3 are frequently overexpressed or mutated in various hematological malignancies, including acute myeloid leukemia (AML), playing crucial roles in cell proliferation, survival, and resistance to therapy.[4][5][6][7] this compound has demonstrated significant preclinical activity by inducing apoptosis and inhibiting proliferation in a range of leukemia cell lines, including those with resistance-conferring FLT3 mutations.[4][5][8] These application notes provide a summary of the key findings and detailed protocols for evaluating the apoptotic effects of this compound in leukemia cell lines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of MERTK and FLT3.[2] Inhibition of these kinases blocks their downstream signaling pathways, including the STAT5, ERK1/2, and AKT pathways, which are critical for leukemic cell survival and proliferation.[7] By abrogating these signals, this compound effectively induces apoptosis, or programmed cell death, in susceptible leukemia cells.[1]
Caption: this compound inhibits MERTK and FLT3 signaling pathways to induce apoptosis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various leukemia cell lines.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Reference |
| Kasumi-1 | MERTK+, FLT3-WT | 143.5 ± 14.1 | [2][7] |
| NOMO-1 | MERTK+, FLT3-WT | Not Reported | |
| MOLM-14 | MERTK-, FLT3-ITD | Not Reported | |
| MV4-11 | MERTK dim, FLT3-ITD | Not Reported |
Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines
| Cell Line | This compound Concentration (nM) | % Apoptotic and Dead Cells | Reference |
| Kasumi-1 | 150 | Not Reported | |
| Kasumi-1 | 300 | Not Reported | |
| NOMO-1 | 150 | 34.1 ± 5.6 | [2] |
| NOMO-1 | 300 | 67.1 ± 2.7 | [2] |
| MOLM-14 | 50 | 91.0 ± 2.7 | [4] |
| MV4-11 | 50 | 45.6 ± 4.2 | [4] |
| MV4-11 | 100 | 59.6 ± 4.1 | [4] |
Table 3: Inhibition of Colony Formation by this compound
| Cell Line | This compound Concentration (nM) | % Inhibition of Colony Formation | Reference |
| Kasumi-1 | 50 | 62.3 ± 6.4 | [2] |
| Kasumi-1 | 100 | 84.1 ± 7.8 | [2] |
| NOMO-1 | 100 | 54.8 ± 18.1 | [2] |
| MOLM-14 | 10 | 66.2 ± 7.9 | [4] |
| MV4-11 | 10 | 98.4 ± 0.4 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on leukemia cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (e.g., Kasumi-1, NOMO-1, MOLM-14, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 4. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 5. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Colony Formation Assay with MRX-2843 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX-2843 is a potent, orally bioavailable dual inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[1][2][3] Both MERTK and FLT3 are members of the broader receptor tyrosine kinase (RTK) family and are known to be overexpressed in various hematological malignancies and solid tumors, where they play crucial roles in tumor cell proliferation, survival, and resistance to therapy.[1][2][4][5] this compound has demonstrated significant preclinical activity in models of acute myeloid leukemia (AML), including those with resistance-conferring FLT3 mutations.[4][5]
The colony formation assay, also known as the clonogenic assay, is a fundamental in vitro method used to assess the ability of a single cell to undergo unlimited division and form a colony.[6] This assay is a critical tool in cancer research to determine the long-term effects of cytotoxic agents or targeted therapies on the reproductive viability of cancer cells.[6] These application notes provide a detailed protocol for evaluating the efficacy of this compound using a colony formation assay.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-neoplastic effects by targeting the TAM (TYRO3, AXL, MERTK) and FLT3 receptor tyrosine kinase families. The TAM family, activated by ligands such as Gas6 and Protein S, is involved in regulating cell proliferation, survival, and migration.[1][7][8] Overexpression of TAM kinases is associated with poor prognosis in several cancers.[9][10] Similarly, activating mutations in FLT3 are common drivers in AML.
Upon binding to MERTK and FLT3, this compound inhibits their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways.[1][2] Key downstream pathways inhibited by this compound include the PI3K/AKT/mTOR and MAPK/ERK pathways.[11][12] Inhibition of these pathways ultimately leads to the induction of apoptosis and a reduction in the clonogenic potential of cancer cells.[4][5]
Figure 1: Simplified signaling pathway of TAM/FLT3 and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the colony-forming ability of various AML cell lines and primary patient samples. Data is extracted from preclinical studies.[4]
| Cell Line | MERTK/FLT3 Status | This compound Concentration (nM) | Inhibition of Colony Formation (%) |
| Kasumi-1 | MERTK+/FLT3-WT | 50 | 62.3 ± 6.4 |
| 100 | 84.1 ± 7.8 | ||
| NOMO-1 | MERTK+/FLT3-WT | 100 | 54.8 ± 18.1 |
| MOLM-14 | MERTKneg/FLT3-ITD | 10 | ~50 |
| 25 | ~100 | ||
| MV4-11 | MERTKdim/FLT3-ITD | 10 | ~30 |
| 25 | ~100 |
| Primary AML Sample | MERTK/FLT3 Status | This compound Concentration (nM) | Inhibition of Colony Formation (%) |
| Patient 1 | MERTK+ | 100 | ~75 |
| 300 | ~95 | ||
| Patient 2 | FLT3-ITD | 100 | ~80 |
| 300 | ~98 |
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay with this compound treatment. Both soft agar (for anchorage-independent growth) and methylcellulose-based (for hematopoietic progenitors) assays are described.
Experimental Workflow
Figure 2: General workflow for the colony formation assay with this compound.
Protocol 1: Soft Agar Colony Formation Assay
This assay is suitable for assessing the anchorage-independent growth of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Noble Agar
-
Sterile, tissue culture-treated 6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.05% in 25% methanol)
-
Sterile water
Procedure:
-
Preparation of Agar Layers:
-
Base Layer (0.6% Agar): Prepare a 1.2% Noble Agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete culture medium (pre-warmed to 42°C). Pipette 1.5 mL of this 0.6% base agar mixture into each well of a 6-well plate. Allow to solidify at room temperature in a laminar flow hood for at least 30 minutes.
-
Top Layer (0.3% Agar with Cells): Prepare a 0.6% Noble Agar solution and cool to 42°C.
-
-
Cell Preparation and Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in complete medium to the desired concentration. The optimal seeding density should be determined empirically for each cell line but typically ranges from 500 to 5,000 cells per well.
-
Prepare the top agar/cell suspension by mixing equal volumes of the cell suspension and the 0.6% agar solution.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in complete medium at 2x the final desired concentration.
-
Incorporate the 2x this compound solution into the top agar/cell suspension. A vehicle control (DMSO) must be included.
-
-
Plating and Incubation:
-
Carefully overlay 1 mL of the top agar/cell/drug mixture onto the solidified base agar layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.05% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
Count the colonies (typically defined as clusters of >50 cells) using a microscope or a colony counter.
-
Calculate the percent inhibition of colony formation relative to the vehicle-treated control.
-
Protocol 2: Methylcellulose-Based Colony Formation Assay
This assay is ideal for hematopoietic progenitor cells, such as those from AML patient samples or cell lines.
Materials:
-
Hematopoietic cell line or primary cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Appropriate cytokines (if required for primary cells)
-
This compound (stock solution in DMSO)
-
Sterile, non-tissue culture-treated 35 mm dishes
-
Sterile water
Procedure:
-
Cell Preparation:
-
Perform a viable cell count of the hematopoietic cell suspension.
-
Centrifuge the cells and resuspend them in IMDM with 2% FBS to the desired concentration. Seeding densities for cell lines are typically 100-1,000 cells/mL, while for primary samples, it can be higher (e.g., 1 x 10^4 to 1 x 10^5 cells/mL).
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in IMDM. A vehicle control (DMSO) is essential.
-
-
Plating in Methylcellulose:
-
In a sterile tube, combine the cell suspension, this compound (or vehicle), and methylcellulose medium according to the manufacturer's instructions. Typically, this involves a 1:10 dilution of the cell suspension into the methylcellulose medium.
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the methylcellulose mixture into each 35 mm dish.
-
Gently rotate the dish to ensure the medium spreads evenly.
-
-
Incubation:
-
Place the 35 mm dishes inside a larger 100 mm dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 10-14 days without disturbance.
-
-
Colony Counting:
-
Following incubation, count the colonies directly under an inverted microscope. Colonies are typically defined as clusters of >40 cells.
-
Score colonies based on their morphology if different hematopoietic lineages are expected.
-
Calculate the percentage of colony formation inhibition for each this compound concentration compared to the vehicle control.
-
Troubleshooting
-
Low Colony Numbers in Control: Optimize cell seeding density. Ensure cell viability is high before plating. Check the quality and concentration of FBS and any added cytokines.
-
Colonies are Too Dense to Count: Reduce the initial cell seeding density.
-
Uneven Colony Distribution: Ensure a single-cell suspension before plating. When plating, gently swirl the dish in a north-south, east-west motion rather than a circular one to avoid concentrating cells at the edge.
-
Agar/Methylcellulose Drying Out: Ensure the incubator has adequate humidity. Use a humidification chamber (e.g., a larger dish with sterile water) for the plates.
By following these detailed protocols, researchers can effectively evaluate the impact of this compound on the clonogenic potential of cancer cells, providing valuable insights into its therapeutic efficacy.
References
- 1. TAM receptors, Gas6, and protein S: roles in inflammation and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Receptor Signaling in Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Role of Vitamin K-Dependent Factors Protein S and GAS6 and TAM Receptors in SARS-CoV-2 Infection and COVID-19-Associated Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl and Mertk receptors cooperate to promote breast cancer progression by combined oncogenic signaling and evasion of host anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated MERTK (p-MERTK) Following MRX-2843 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunodetection of phosphorylated MERTK (p-MERTK) by Western blot in cell lysates following treatment with MRX-2843, a potent dual inhibitor of MERTK and FMS-like tyrosine kinase 3 (FLT3).[1][2] The accompanying data and visualizations offer insights into the dose-dependent inhibitory effects of this compound on MERTK activation and its downstream signaling pathways.
Introduction
MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.[3][4] Aberrant MERTK activation is implicated in the pathogenesis of various cancers.[5][6] this compound is an orally bioavailable small molecule inhibitor that targets MERTK and FLT3, preventing their ligand-dependent phosphorylation and activation, thereby inhibiting downstream signaling pathways and inducing apoptosis in tumor cells.[1] This document outlines the procedures to quantify the inhibition of MERTK phosphorylation by this compound using Western blot analysis.
Data Presentation
In Vitro Inhibition of p-MERTK by this compound
The following table summarizes the dose-dependent effect of this compound on MERTK phosphorylation in various cancer cell lines.
| Cell Line | This compound Concentration | Inhibition of p-MERTK | Reference |
| 697 B-ALL | 5–25 nM | Decreased MERTK phosphorylation | [7] |
| 697 B-ALL | >250 nM | Near complete inhibition of detectable p-MERTK | [7] |
| Kasumi-1 (AML) | Dose-dependent | Inhibition of MERTK phosphorylation | [8][9] |
| A673 and TC106 (Ewing Sarcoma) | IC50 values calculated | Dose-dependent inhibition of p-MERTK | [10] |
In Vivo Inhibition of p-MERTK by this compound
This table presents the in vivo efficacy of this compound in a 697 B-ALL xenograft model.
| This compound Dose | Time Point | Inhibition of p-MERTK | Reference |
| 3 mg/kg | 1 hour | Effective dephosphorylation | [7] |
| 3 mg/kg | 24 hours | Inhibition not sustained | [7] |
| 75 mg/kg | 24 hours | >90% decrease in MERTK phosphorylation | [7] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., Kasumi-1, NOMO-1, 697) at an appropriate density and allow them to adhere or stabilize overnight.
-
Serum Starvation (Optional): For certain experiments, serum-starve the cells for a designated period (e.g., 90 minutes) to reduce basal receptor tyrosine kinase activity.[10]
-
This compound Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 1-2 hours).[8][9]
-
Ligand Stimulation (Optional): To induce MERTK phosphorylation, stimulate cells with a ligand such as GAS6-conditioned medium for a short period (e.g., 12 minutes) before harvesting.[10]
-
Phosphatase Inhibition: To stabilize the phosphorylation status of MERTK, treat the cells with a phosphatase inhibitor like pervanadate for a brief period (e.g., 3-10 minutes) before cell lysis.[8][9][10]
Protein Extraction
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Immunoprecipitation (for enhanced detection of p-MERTK)
-
Lysate Incubation: Incubate a standardized amount of protein lysate with an anti-MERTK antibody overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
Western Blot Analysis
-
SDS-PAGE:
-
Load equal amounts of protein from each sample onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK) overnight at 4°C.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
Densitometry Analysis
-
Quantify the band intensities for p-MERTK and total MERTK using image analysis software (e.g., ImageJ).[10]
-
Normalize the p-MERTK signal to the total MERTK signal to determine the relative level of MERTK phosphorylation.
Visualizations
MERTK Signaling Pathway and Inhibition by this compound
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow for p-MERTK Analysis
Caption: Workflow for Western blot analysis of p-MERTK.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - MERTK inhibition alters the PD-1 axis and promotes anti-leukemia immunity [insight.jci.org]
- 8. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 10. researchgate.net [researchgate.net]
MRX-2843 in Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRX-2843 is a potent, orally bioavailable dual inhibitor of MERTK and FLT3 receptor tyrosine kinases, which are implicated in the proliferation and survival of various tumor cells, particularly in acute myeloid leukemia (AML).[1] This document provides detailed application notes and experimental protocols for the use of this compound in patient-derived xenograft (PDX) models, summarizing key efficacy data and outlining the methodologies for establishing and utilizing these preclinical models.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a vital tool in preclinical cancer research. They more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This compound has demonstrated significant anti-leukemic activity in both cell line and patient-derived xenograft models of AML, including those resistant to other FLT3 inhibitors.[2][3] These protocols and data provide a framework for researchers to effectively utilize this compound in PDX studies to investigate its therapeutic potential and mechanisms of action.
Mechanism of Action
This compound is an ATP-competitive small-molecule inhibitor that targets both MERTK and FLT3.[4] Inhibition of these kinases by this compound blocks their phosphorylation and activation, which in turn disrupts downstream signaling pathways crucial for tumor cell survival and proliferation, such as the STAT5, ERK1/2, and AKT pathways.[2] This ultimately leads to the induction of apoptosis and a reduction in tumor cell growth.[1][2]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of this compound in various AML models.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| Kasumi-1 | MERTK+, FLT3-WT | IC50 (Cell Viability) | 143.5 ± 14.1 nM | [4] |
| NOMO-1 | MERTK+, FLT3-WT | Apoptosis (300 nM) | 67.1% ± 2.7% | [4] |
| MOLM-14 | MERTK-, FLT3-ITD | Apoptosis (50 nM) | 78.8% ± 12.3% | [2] |
| MV4-11 | MERTKdim, FLT3-ITD | IC50 (Colony Formation) | <10 nM | [2] |
| MOLM-14:D835Y | Quizartinib-Resistant | Apoptosis (50 nM) | Similar to parental | [2] |
| MOLM-14:F691L | Quizartinib-Resistant | Apoptosis (50 nM) | Slightly reduced vs parental | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dose & Schedule | Median Survival | P-value | Reference |
| NOMO-1 (Cell Line) | Vehicle | - | 37 days | <0.001 | [5] |
| This compound | 50 mg/kg, daily oral gavage | 51 days | [5] | ||
| MOLM-14 (Cell Line) | Vehicle | - | 36 days | <0.001 | [4] |
| This compound | 50 mg/kg, daily oral gavage | 121 days | [4] | ||
| MOLM-14:D835Y (Cell Line) | Vehicle | - | 36 days | <0.001 | [4] |
| This compound | 50 mg/kg, daily oral gavage | 94 days | [6] | ||
| Quizartinib | 10 mg/kg, daily oral gavage | 45 days | [6] | ||
| MOLM-14:F691L (Cell Line) | Vehicle | - | 48 days | <0.001 | [6] |
| This compound | 50 mg/kg, daily oral gavage | 87 days | [6] | ||
| Quizartinib | 10 mg/kg, daily oral gavage | 67 days | [6] | ||
| Primary AML Patient Sample | Vehicle | - | - | - | [2] |
| This compound | 50 mg/kg, daily oral gavage | Prolonged survival | - | [2] |
Experimental Protocols
The following protocols provide a general framework for conducting PDX studies with this compound. Specific details may need to be optimized for individual patient samples and experimental goals.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Patient Sample Acquisition:
-
Obtain fresh tumor tissue or bone marrow aspirates from consenting patients under IRB-approved protocols.
-
Transport samples on ice in a suitable collection medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
-
Cell Preparation (for disseminated leukemia models):
-
Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells with PBS and resuspend in a suitable medium for injection.
-
-
Animal Model:
-
Use severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to support the engraftment of human cells.
-
House mice in a specific-pathogen-free (SPF) facility.
-
-
Implantation/Injection:
-
For solid tumors, surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of an anesthetized mouse.
-
For AML models, inject 1-5 x 10^6 primary AML cells intravenously (IV) via the tail vein.
-
-
Engraftment Monitoring:
-
For subcutaneous models, monitor tumor growth by caliper measurements twice weekly.
-
For disseminated leukemia models, monitor for signs of disease (e.g., weight loss, hind limb paralysis) and assess engraftment by flow cytometry of peripheral blood for human CD45+ cells.
-
This compound Administration in PDX Models
-
Drug Formulation:
-
Prepare this compound in a suitable vehicle for oral administration. A commonly used vehicle is 0.5% methylcellulose in sterile water.
-
Ensure the drug is fully dissolved or forms a homogenous suspension.
-
-
Dosing and Administration:
-
A typical effective dose of this compound in mouse models is 50 mg/kg.[2]
-
Administer the drug once daily via oral gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).
-
-
Treatment Schedule:
-
Initiate treatment when tumors are established (e.g., palpable tumors of 100-200 mm³ for subcutaneous models, or detectable engraftment for disseminated models).
-
Continue daily treatment for the duration of the study or until a pre-defined endpoint is reached.
-
-
Control Group:
-
Administer the vehicle alone to a control group of mice following the same schedule and route of administration.
-
Endpoint Analysis
-
Tumor Growth Inhibition (for subcutaneous models):
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Compare the tumor growth curves between the this compound-treated and vehicle-treated groups.
-
-
Survival Analysis:
-
Monitor mice daily for signs of morbidity and euthanize them when they reach pre-defined humane endpoints (e.g., >20% weight loss, tumor size exceeding limits, signs of severe distress).
-
Plot Kaplan-Meier survival curves and compare the median survival between treatment groups using a log-rank test.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the study, collect tumor tissue and/or bone marrow.
-
Prepare tissue lysates for Western blot analysis to assess the phosphorylation status of MERTK, FLT3, and their downstream targets (e.g., p-STAT5, p-ERK, p-AKT).
-
Perform immunohistochemistry (IHC) or flow cytometry to assess target engagement and downstream effects in situ.
-
Conclusion
This compound is a promising therapeutic agent with demonstrated efficacy in preclinical models of AML, including patient-derived xenografts.[2][7] The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies to further evaluate the potential of this compound in various cancer types. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to inform clinical development.
References
- 1. Facebook [cancer.gov]
- 2. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 6. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 7. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of MRX-2843 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX-2843 is an orally bioavailable small molecule that acts as a dual inhibitor of receptor tyrosine kinases (RTKs) MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3)[1]. Both MERTK and FLT3 are implicated in the proliferation and survival of various cancer cells, particularly in acute myeloid leukemia (AML)[2][3]. This compound abrogates the activation of MERTK and FLT3, leading to the inhibition of downstream signaling pathways such as the STAT5, ERK1/2, and AKT pathways[2]. This inhibitory action induces apoptosis and curtails proliferation in cancer cells overexpressing these kinases[2][4].
Flow cytometry is a critical tool for elucidating the cellular effects of this compound. It enables the quantitative analysis of apoptosis, cell cycle distribution, and the phosphorylation status of key signaling proteins at the single-cell level. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of this compound on various AML cell lines as determined by flow cytometry-based assays.
Table 1: Induction of Apoptosis in AML Cell Lines by this compound
| Cell Line | This compound Concentration | % Apoptotic and Dead Cells (Mean ± SD) | Citation |
| MOLM-14 | 50 nM | 91.0% ± 2.7% | [2] |
| 50 nM (Quizartinib resistant) | 78.8% ± 12.3% | [2] | |
| MV4-11 | 50 nM | 45.6% ± 4.2% | [2] |
| 100 nM | 59.6% ± 4.1% | [2] | |
| Kasumi-1 | 100 nM | ~20% | [3] |
| 300 nM | >60% | [3] | |
| NOMO-1 | 100 nM | ~40% | [3] |
| 300 nM | >80% | [3] |
Table 2: Inhibition of Clonal Expansion in AML Cell Lines by this compound
| Cell Line | IC50 for Clonal Expansion (Mean ± SD) | Citation |
| MOLM-14 | 29.5 ± 3.4 nM | [2] |
Signaling Pathways and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 4. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with MRX-2843
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo administration of MRX-2843, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases.
Introduction
This compound is an orally bioavailable small molecule inhibitor with significant potential in antineoplastic therapy[1]. It competitively binds to the ATP-binding sites of MERTK and FLT3, preventing their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival[1][2]. Preclinical studies have demonstrated its efficacy in various cancer models, particularly in acute myeloid leukemia (AML)[2][3][4]. This document outlines the essential procedures for preparing this compound for in vivo experiments, ensuring consistent and reproducible results.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the MERTK and FLT3 signaling pathways. Overexpression of these receptor tyrosine kinases is observed in numerous cancers and is associated with poor prognosis[2][3]. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell survival, proliferation, and resistance to apoptosis. Key downstream pathways affected by this compound include STAT5, ERK1/2, and AKT[2][5]. By blocking the initial phosphorylation event, this compound effectively abrogates these pro-tumorigenic signals, leading to apoptosis and inhibition of tumor growth[2].
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| Enzymatic IC50 | MERTK | 1.3 nM | [5] |
| FLT3 | 0.64 nM | [5] | |
| Cellular IC50 (Inhibition of cell number) | Kasumi-1 (MERTK+) | 143.5 ± 14.1 nM | [2][5] |
| In Vivo Dosage (Oral Gavage) | Murine Xenograft (AML) | 30 mg/kg, once daily | [2] |
| Murine Xenograft (AML) | 50 mg/kg, once daily | [2] | |
| In Vivo Efficacy (Median Survival) | MOLM-14 Xenograft | 121 days (this compound) vs. 36 days (vehicle) | [5] |
| NOMO-1 Xenograft | 51 days (this compound) vs. 37 days (vehicle) | [6] | |
| Oral Bioavailability | Mouse | 78% at 3 mg/kg | [5] |
| Pharmacokinetics (3 mg/kg) | Cmax | 1.3 µM | [5] |
| t1/2 | 4.4 hours | [5] |
Experimental Protocols
4.1. Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for oral gavage in murine models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 50 mg/kg), the average weight of the animals, and the total number of animals, calculate the total mass of this compound needed. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation.
-
Prepare the vehicle solution: A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS
-
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO to achieve the 10% final concentration in the total volume of the formulation. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300: To the DMSO/MRX-2843 solution, add the calculated volume of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture and mix until homogeneous.
-
Add Saline or PBS: Finally, add the required volume of sterile saline or PBS to the mixture to bring it to the final desired volume. Mix thoroughly. The final solution should be a clear, homogeneous suspension.
-
Administration: The prepared this compound formulation should be administered to the animals via oral gavage at the calculated volume based on individual animal weight.
Note: For some in vivo studies, this compound has been dissolved or prepared as a homogeneous suspension in saline alone[2]. The choice of vehicle may depend on the specific experimental requirements and the solubility of the particular batch of this compound.
4.2. In Vivo Efficacy Studies in Xenograft Models
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID-gamma or similar)
-
Tumor cells (e.g., MOLM-14, NOMO-1)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Prepared this compound formulation
-
Vehicle control
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells in 100-200 µL of saline or media, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reach the desired size, randomize the animals into treatment and control groups. Begin daily oral gavage with the prepared this compound formulation or the vehicle control.
-
Monitoring and Data Collection: Continue to monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. At the endpoint, animals are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamics, histology).
Safety and Handling
This compound is a research compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste in accordance with institutional guidelines.
References
- 1. Facebook [cancer.gov]
- 2. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
Application Notes and Protocols for MRX-2843 Evaluation in Orthotopic Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRX-2843 is an orally bioavailable small molecule inhibitor that targets two critical receptor tyrosine kinases (RTKs): MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3). Both MERTK and FLT3 are implicated in the proliferation and survival of various cancer cells, making them attractive therapeutic targets. This compound has shown potential antineoplastic activity by inhibiting the phosphorylation of MERTK and FLT3, which in turn blocks their downstream signaling pathways, leading to apoptosis and reduced proliferation of tumor cells that overexpress these kinases. Preclinical studies have demonstrated the efficacy of this compound in murine orthotopic xenograft models of acute myeloid leukemia (AML), where it has been shown to prolong survival.[1]
Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in immunodeficient mice, offer a more clinically relevant tumor microenvironment compared to traditional subcutaneous models. This allows for a more accurate evaluation of a drug's efficacy, including its effects on tumor growth, metastasis, and the tumor's interaction with the surrounding stroma. These models are therefore invaluable for the preclinical assessment of novel cancer therapeutics like this compound.
This document provides detailed application notes and protocols for the evaluation of this compound in orthotopic xenograft models, covering experimental design, detailed methodologies, and data presentation.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the general workflow for its evaluation in an orthotopic xenograft model, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Lines: Select human cancer cell lines with documented overexpression of MERTK and/or FLT3. For example, MOLM-14 (AML) is a suitable model for FLT3 inhibition studies.
-
Luciferase Labeling: For non-invasive in vivo tumor monitoring, it is highly recommended to use cell lines stably expressing a luciferase reporter gene (e.g., firefly luciferase). This can be achieved through lentiviral transduction followed by selection of a monoclonal population with stable and high luciferase expression.[2][3]
-
Cell Culture: Culture the selected cell lines in their recommended media and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Orthotopic Xenograft Model Establishment
The following are generalized protocols that should be adapted based on the specific cancer type and cell line. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
A. Orthotopic Leukemia Model (Intravenous Injection)
-
Animal Strain: Use immunodeficient mice such as NOD-scid IL2Rgammanull (NSG) mice, which are highly permissive to the engraftment of human hematopoietic cells.
-
Cell Preparation: Resuspend the desired number of luciferase-labeled leukemia cells (e.g., 1 x 106 cells) in 100-200 µL of sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Injection: Inject the cell suspension intravenously via the tail vein.
-
Engraftment Monitoring: Monitor leukemia engraftment and progression by bioluminescence imaging (BLI) starting 7-14 days post-injection.
B. Orthotopic Solid Tumor Models (Surgical Implantation)
This protocol requires surgical expertise and should be performed under aseptic conditions.
-
Animal Strain: Use immunodeficient mice such as athymic nude or NSG mice.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure (Example for Pancreatic Cancer):
-
Make a small incision in the abdominal wall to expose the pancreas.
-
Carefully inject 1-5 x 106 cancer cells in a small volume (20-50 µL) of a 1:1 mixture of medium and Matrigel directly into the pancreas using a fine-gauge needle.
-
Close the peritoneum and skin with sutures or surgical clips.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
-
Tumor Growth Monitoring: Monitor tumor growth using BLI or high-frequency ultrasound.
This compound Formulation and Administration
-
Formulation for Oral Gavage: As this compound is a hydrophobic compound, a suitable vehicle is required for oral administration. A common formulation for poorly soluble tyrosine kinase inhibitors in mice is a suspension in a vehicle such as:
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is homogenous after each addition. The final formulation may be a clear solution or a fine suspension.
-
-
Dosing: Based on preclinical studies in AML models, a starting dose of 50 mg/kg administered once daily by oral gavage can be used.[1] The optimal dose may vary depending on the tumor model and should be determined empirically.
-
Administration: Administer the formulated this compound or vehicle control to the mice using a proper oral gavage technique.
In Vivo Efficacy Evaluation
-
Study Design: Once tumors are established (as confirmed by BLI), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, daily)
-
-
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): Perform BLI at regular intervals (e.g., twice weekly).
-
Inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).
-
After a consistent time interval (e.g., 10-15 minutes), acquire images using an in vivo imaging system.
-
Quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest (ROI) encompassing the tumor.[6][7]
-
-
Caliper Measurements: For palpable orthotopic tumors, measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Body Weight and Clinical Observations: Monitor the body weight and overall health of the mice regularly as indicators of treatment toxicity.
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study.
-
Survival Analysis: Monitor the survival of the mice and generate Kaplan-Meier survival curves.
-
Tumor Excision and Analysis: At the study endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blotting for p-MERTK, p-FLT3) and another portion can be fixed in formalin for histopathological analysis.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in an Orthotopic Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day X ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Endpoint ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | 1.8 ± 0.2 |
| This compound (50 mg/kg) | 10 | 600 ± 80 | 60 | 0.7 ± 0.1 |
Table 2: Effect of this compound on Survival in an Orthotopic Xenograft Model
| Treatment Group | N | Median Survival (days) | % Increase in Lifespan | p-value (Log-rank test) |
| Vehicle Control | 10 | 35 | - | - |
| This compound (50 mg/kg) | 10 | 55 | 57.1 | <0.01 |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | N | Relative p-MERTK/Total MERTK Level ± SEM | % Inhibition | Relative p-FLT3/Total FLT3 Level ± SEM | % Inhibition |
| Vehicle Control | 5 | 1.00 ± 0.12 | - | 1.00 ± 0.15 | - |
| This compound (50 mg/kg) | 5 | 0.25 ± 0.05 | 75 | 0.18 ± 0.04 | 82 |
Conclusion
The use of orthotopic xenograft models provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to assess the in vivo efficacy of this compound in a clinically relevant setting. Careful experimental design, adherence to detailed protocols, and clear data presentation are crucial for obtaining reliable and translatable results that can inform the clinical development of this promising anti-cancer agent.
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FLT | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MRX-2843 Technical Support Center: Off-Target Effects and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and mitigating the off-target effects of MRX-2843, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, orally bioavailable, ATP-competitive dual inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3)[1][2][3].
Q2: What are the known or predicted off-target effects of this compound?
A2: While this compound is highly selective for MERTK and FLT3, some preclinical data suggests potential off-target activity against a limited number of other kinases, including TRKA, AXL, and LOK[4]. It is crucial for researchers to experimentally determine the relevance of these potential off-target effects in their specific cellular models.
Q3: Why is it important to consider off-target effects in my experiments?
A3: Off-target effects, where a drug interacts with unintended molecules, can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity[5]. Understanding and mitigating these effects is critical for validating the specific role of the intended target and for the overall success of a therapeutic development program.
Q4: How can I minimize off-target effects in my experiments?
A4: Several strategies can be employed to minimize and account for off-target effects. These include careful dose-response studies to use the lowest effective concentration, comparing results with a structurally unrelated inhibitor for the same target, and using genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to inhibition of the primary target[5].
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., paradoxical pathway activation) | The observed effect may be due to inhibition of an off-target kinase with an opposing biological function or modulation of a complex signaling network. | 1. Validate with a secondary inhibitor: Use a structurally different MERTK/FLT3 inhibitor to see if the phenotype is reproducible. 2. Perform target knockdown: Use siRNA or CRISPR to specifically silence MERTK and/or FLT3 and compare the phenotype to that of this compound treatment. 3. Conduct a phospho-proteomics screen: This can provide a global view of signaling pathways affected by this compound in your specific cell model. |
| High level of cytotoxicity at expected efficacious concentrations | The inhibitor may have potent off-target effects on kinases essential for cell survival. | 1. Perform a detailed dose-response curve: Determine the IC50 for MERTK and FLT3 inhibition and the IC50 for cytotoxicity to establish a therapeutic window. 2. Assess apoptosis markers: Use assays such as Annexin V staining or caspase activity assays to confirm if cell death is apoptotic. 3. Consult off-target databases: Check if any of the predicted off-targets (TRKA, AXL, LOK) are known to be essential for the survival of your cell type. |
| Discrepancy between biochemical and cellular assay results | This could be due to factors such as cell permeability, efflux pumps, or the intracellular ATP concentration competing with the inhibitor. | 1. Verify cellular target engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to MERTK and FLT3 within the cell at the concentrations used. 2. Measure intracellular compound concentration: If possible, use mass spectrometry to determine the amount of this compound that accumulates in your cells. |
| Results are inconsistent across different cell lines | The expression levels of on- and off-target kinases can vary significantly between different cell lines, leading to varied responses. | 1. Characterize target and off-target expression: Perform Western blotting or qPCR to determine the relative expression levels of MERTK, FLT3, TRKA, AXL, and LOK in your cell lines of interest. 2. Correlate expression with sensitivity: Analyze if the sensitivity to this compound correlates with the expression levels of its targets or potential off-targets. |
Data Presentation
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Assay Type |
| MERTK | 1.3[2][3] | Enzymatic |
| FLT3 | 0.64[2][3] | Enzymatic |
Table 2: Predicted Off-Target Kinase Profile of this compound
| Predicted Off-Target | Inhibition Data | Recommendation |
| TRKA | Not publicly available | Researchers should experimentally verify the inhibitory activity of this compound against TRKA in their system of interest. |
| AXL | Not publicly available | Researchers should experimentally verify the inhibitory activity of this compound against AXL in their system of interest. |
| LOK | Not publicly available | Researchers should experimentally verify the inhibitory activity of this compound against LOK in their system of interest. |
Note: The off-target profile is based on predictions and a comprehensive, quantitative kinome-wide screen for this compound is not publicly available. It is highly recommended that researchers perform their own kinase selectivity profiling for a comprehensive understanding of this compound's activity in their experimental context.
Mandatory Visualization
Figure 1. On-target signaling pathways inhibited by this compound.
Figure 2. Troubleshooting workflow for suspected off-target effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a panel of kinases.
Materials:
-
This compound
-
Purified kinases of interest
-
Appropriate kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the this compound serial dilution or DMSO control.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the binding of this compound to its intracellular targets, MERTK and FLT3.
Materials:
-
Cells expressing MERTK and FLT3
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific for MERTK and FLT3
-
Secondary antibodies for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Cell Harvesting and Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to equal protein concentrations.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MERTK and FLT3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for MERTK and FLT3 at each temperature. A ligand-bound protein will be more thermally stable and will therefore be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein in the vehicle-treated samples. This thermal shift indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MRX-2843 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MRX-2843 for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable dual inhibitor of the receptor tyrosine kinases (RTKs) MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3)[1]. By targeting and binding to these kinases, this compound prevents their ligand-dependent phosphorylation and subsequent activation. This blockade inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival, ultimately leading to apoptosis in cancer cells that overexpress MERTK and/or FLT3[1][2].
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. However, based on preclinical studies, a common starting range for dose-response experiments is between 10 nM and 300 nM. For instance, in Kasumi-1 acute myeloid leukemia (AML) cells, decreased MERTK phosphorylation was observed at concentrations as low as 10 nM, with near-complete inhibition at 100-300 nM[2][3]. In MOLM-14 cells, which are FLT3-dependent, almost complete abrogation of FLT3 phosphorylation and downstream signaling was achieved at 50 nM[2][3].
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: Determining the optimal concentration requires a dose-response experiment. We recommend performing a cell viability assay (e.g., MTS or MTT assay) and a target inhibition assay (e.g., Western blot for phosphorylated MERTK or FLT3) with a range of this compound concentrations. This will allow you to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) and the concentration required for effective target inhibition in your cell line of interest.
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in cell viability after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 1 µM) to determine the IC50 value for your cells.
-
-
Possible Cause 2: Low Target Expression. Your cell line may not express sufficient levels of MERTK or FLT3.
-
Solution: Verify the expression levels of MERTK and FLT3 in your cell line using Western blot or flow cytometry. If the expression is low or absent, this compound may not be the appropriate inhibitor.
-
-
Possible Cause 3: Drug Inactivity. The this compound compound may have degraded.
-
Solution: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. It is recommended to use freshly prepared working solutions on the same day[3].
-
Problem 2: I am observing high levels of cell death even at very low concentrations of this compound.
-
Possible Cause 1: High Cell Sensitivity. Your cell line may be particularly sensitive to this compound.
-
Solution: Adjust your dose-response experiment to include lower concentrations (e.g., 0.1 nM to 100 nM) to identify a more precise IC50 value.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, this compound might have off-target effects.
-
Solution: Correlate the observed cell death with the inhibition of your target (MERTK or FLT3) phosphorylation. The optimal concentration should effectively inhibit the target without causing excessive, non-specific toxicity.
-
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound in Various AML Cell Lines
| Cell Line | Target(s) | Assay | Effective Concentration/IC50 | Reference |
| Kasumi-1 | MERTK | MERTK Phosphorylation Inhibition | 10 nM (decreased phosphorylation), 100-300 nM (near-complete abrogation) | [2][3] |
| Kasumi-1 | MERTK | Cell Viability (Relative Cell Number) | IC50: 143.5 ± 14.1 nM | [2][3] |
| Kasumi-1 | MERTK | Colony Formation Inhibition | 62.3% inhibition at 50 nM, 84.1% inhibition at 100 nM | [2][3] |
| NOMO-1 | MERTK | Apoptosis/Cell Death | 34.1% at 150 nM, 67.1% at 300 nM | [3] |
| NOMO-1 | MERTK | Colony Formation Inhibition | 54.8% inhibition at 100 nM | [2][3] |
| MOLM-14 | FLT3 | FLT3 Phosphorylation Inhibition | ~50 nM (near-complete abrogation) | [2][3] |
| MV4-11 | FLT3 | Mer Phosphorylation Inhibition | 10-300 nM | [4] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTS Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Assessing Target Inhibition by Western Blot
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, and downstream signaling proteins like phospho-STAT5, phospho-ERK1/2, and phospho-AKT. Use an antibody against a housekeeping protein (e.g., actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition at different this compound concentrations.
Visualizations
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting MRX-2843 in vivo delivery
Technical Support Center: MRX-2843
This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers utilizing the dual MERTK/FLT3 inhibitor, this compound, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as UNC2371) is an orally active, small-molecule dual inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[1][2] It targets the ATP-competitive binding site of these kinases, with IC50 values of 1.3 nM for MERTK and 0.64 nM for FLT3.[1][2]
Q2: What is the primary mechanism of action for this compound? A2: this compound blocks the activation (phosphorylation) of MERTK and FLT3. This inhibition disrupts downstream signaling pathways crucial for tumor cell survival and proliferation, such as the AKT, ERK, and STAT5 pathways.[2][3][4] In the tumor microenvironment, MERTK inhibition can also alleviate immunosuppression by modulating macrophage activity.[3][5]
Q3: What is the recommended route of administration for in vivo studies? A3: this compound is orally bioavailable and has been shown to be effective with once-daily oral therapy in murine xenograft models.[6][7][8] A study in mice demonstrated 78% oral bioavailability at a 3 mg/kg dose.[6] Intraperitoneal (IP) injection is also a viable alternative, particularly if oral absorption issues are suspected.
Q4: Are there any known toxicities associated with targeting MERTK? A4: Yes, long-term pharmacological inhibition of MERTK has been associated with retinal degeneration.[9] MERTK plays a critical role in the phagocytosis of shed photoreceptor outer segments by the retinal pigment epithelium (RPE).[9] Researchers should consider this potential toxicity in long-duration studies and incorporate appropriate monitoring, such as ophthalmological examinations, where applicable.
Troubleshooting Guide for In Vivo Delivery
This section addresses common problems encountered during the in vivo use of this compound.
Issue 1: Low or undetectable plasma concentrations after oral gavage.
| Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation | The majority of kinase inhibitors are lipophilic and have low aqueous solubility.[10] Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before administration. Prepare formulations fresh daily to prevent precipitation.[11] |
| Inadequate Formulation | For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common.[1][11] If solubility remains an issue, consider a co-solvent system (e.g., PEG300, Tween-80, DMSO) as detailed in Table 2, but remain mindful of potential solvent toxicity.[2] |
| Efflux by Transporters | The compound may be a substrate for intestinal efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[11] While specific data for this compound is limited, this is a common issue for kinase inhibitors.[12] If suspected, consider co-administration with a P-gp inhibitor after thorough literature review for your specific model. |
Issue 2: High variability in efficacy or plasma concentration between animals.
| Potential Cause | Recommended Solution |
| Inhomogenous Suspension | If using a suspension (e.g., in CMC), ensure it is vortexed thoroughly before drawing each dose to guarantee uniform concentration. Settling of the compound can lead to inconsistent dosing.[11] |
| Inaccurate Dosing Volume | Always ensure accurate dosing volume based on the most recent body weight of each animal.[11] |
| Formulation Instability | Check the stability of your formulation over the dosing period. If the formulation is not stable, prepare it more frequently (e.g., twice daily for split dosing). |
Issue 3: Compound precipitates when preparing the formulation.
| Potential Cause | Recommended Solution |
| Solvent Polarity Shock | This is common when diluting a DMSO stock into an aqueous buffer.[10] To mitigate this, use a multi-step dilution process. For example, first dilute the DMSO stock into an intermediate co-solvent like PEG300 before adding the final aqueous component (see Table 2).[2] |
| Low Aqueous Solubility | This compound is poorly soluble in water. Use of suspension agents like CMC-Na or solubilizing agents like PEG300 and Tween-80 is recommended for in vivo formulations.[1][2] |
| Use of Non-Anhydrous DMSO | DMSO is hygroscopic (absorbs moisture), and the presence of water can reduce the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO for preparing stock solutions.[1] |
Data Presentation: Formulations and Properties
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target(s) | MERTK, FLT3 | [1][2] |
| IC50 (MERTK) | 1.3 nM | [1][2] |
| IC50 (FLT3) | 0.64 nM | [1][2] |
| Administration Route | Oral, Intraperitoneal | [6][7] |
| Oral Bioavailability (Mouse) | 78% at 3 mg/kg |[6] |
Table 2: Example In Vivo Formulation Protocols
| Route | Vehicle Composition | Preparation Steps | Reference |
|---|---|---|---|
| Oral Gavage | CMC-Na Suspension: - 0.5% - 1% CMC-Na in saline or water | 1. Add this compound powder to the CMC-Na solution.2. Mix thoroughly by vortexing or sonication to obtain a homogenous suspension. | [1] |
| Oral Gavage or IP Injection | PEG300/Tween-80 Solution: - 10% DMSO- 40% PEG300- 5% Tween-80- 45% Saline | 1. Dissolve this compound in DMSO.2. Add PEG300 and mix until clear.3. Add Tween-80 and mix.4. Add saline to reach the final volume. Use immediately. | [2] |
| IP Injection | Corn Oil Solution: - 5% DMSO- 95% Corn Oil | 1. Dissolve this compound in DMSO to make a stock solution.2. Add the DMSO stock to corn oil and mix thoroughly. Use immediately. |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (5 mg/mL Suspension)
-
Calculate Required Mass: Determine the total volume of formulation needed for the study. For a 5 mg/mL concentration, calculate the total mass of this compound powder required.
-
Prepare Vehicle: Prepare a sterile solution of 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) in sterile saline.
-
Weigh Compound: Carefully weigh the calculated mass of this compound.
-
Combine and Suspend: Add the this compound powder to the CMC-Na vehicle.
-
Homogenize: Cap the container tightly and vortex vigorously for 2-3 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure a fine, homogenous suspension.
-
Storage and Use: Prepare this formulation fresh daily. Before each administration, vortex the suspension again for at least 1 minute to ensure uniformity.
Protocol 2: Workflow for a Pilot Pharmacokinetic (PK) Study
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water provided ad libitum.
-
Dosing: Administer a single dose of the prepared this compound formulation via oral gavage. Record the precise time of administration for each animal.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to fresh, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Visualizations
Caption: this compound inhibits MERTK and FLT3, blocking pro-survival signaling pathways.
Caption: A logical workflow for troubleshooting poor in vivo results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MerTK inhibition decreases immune suppressive glioblastoma-associated macrophages and neoangiogenesis in glioblastoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 7. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
MRX-2843 Preclinical Toxicity Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity profile of MRX-2843, a dual inhibitor of MERTK and FLT3 receptor tyrosine kinases. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the general preclinical safety profile of this compound based on published studies?
A1: Preclinical studies have positioned this compound as a promising anti-cancer agent with a notable therapeutic window.[1][2] In murine xenograft models of acute myeloid leukemia (AML), once-daily oral administration of this compound was effective in prolonging survival without reports of overt toxicity at therapeutically active doses.[1][2][3] However, as with any kinase inhibitor, a thorough evaluation of its safety profile is critical. A key area of focus for MERTK inhibitors is potential on-target retinal toxicity.
Q2: Are there any specific organ toxicities associated with this compound or its drug class?
A2: Yes, the primary on-target toxicity associated with the inhibition of MERTK is retinal toxicity. MERTK plays a crucial role in the phagocytosis of photoreceptor outer segments by the retinal pigment epithelium (RPE). Disruption of this process can lead to the accumulation of cellular debris, resulting in retinal degeneration. This has been observed in preclinical models with other MERTK inhibitors and is a critical aspect to monitor in any study involving this class of compounds.
Q3: What clinical signs of toxicity should I monitor for in my animal models treated with this compound?
A3: While specific toxicology studies for this compound are not publicly detailed, general signs of toxicity to monitor in animal models include:
-
General Health: Weight loss, changes in appetite, altered activity levels, and changes in grooming behavior.
-
Gastrointestinal: Diarrhea or constipation.
-
Ocular: While difficult to observe without specialized equipment, any signs of visual impairment or abnormal eye appearance should be noted. Given the known risk of retinal toxicity with MERTK inhibitors, dedicated ocular examinations are highly recommended in long-term studies.
Q4: I am observing unexpected cell death in my in vitro experiments. Could this be related to this compound toxicity?
A4: this compound is designed to induce apoptosis in cancer cells overexpressing MERTK and/or FLT3.[1][2][4] Therefore, observing cell death in your target cancer cell lines is an expected outcome of treatment. However, if you are observing significant toxicity in non-target cells or at concentrations much lower than the reported IC50 values for your cell line, consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and stability of your this compound stock.
-
Cell Line Authenticity: Confirm the identity and health of your cell lines.
-
Off-Target Effects: At very high concentrations, off-target kinase inhibition could lead to unexpected toxicity. It is advisable to use a concentration range that is relevant to the known potency of the compound.
Quantitative Toxicity Data
The following table summarizes doses of this compound used in preclinical efficacy studies where no overt toxicity was reported. It is important to note that these were not formal toxicology studies, and a lack of reported toxicity does not equate to a comprehensive safety assessment.
| Animal Model | Dosing Regimen | Reported Observations | Reference |
| Murine AML Xenograft | 30 mg/kg, 50 mg/kg, or 75 mg/kg, once daily, oral | Prolonged survival, no apparent toxicity mentioned. | [1] |
| Murine AML Xenograft | 50 mg/kg, once daily, oral | Increased survival, no overt toxicity mentioned. | [3] |
Experimental Protocols
Protocol: General In Vivo Toxicology Assessment in Rodents
This is a generalized protocol for assessing the toxicity of a novel kinase inhibitor like this compound in a rodent model. Specific parameters should be adapted based on the experimental design.
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Formulation: Prepare the dosing solution of this compound in an appropriate vehicle. The formulation used in some preclinical efficacy studies was saline.[1]
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). Dose selection should be based on preliminary dose-range finding studies.
-
Administration: Administer the compound via the intended clinical route (oral gavage for this compound) once daily for a specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Conduct daily observations for any clinical signs of toxicity.
-
Body Weight: Record body weights at least twice weekly.
-
Food Consumption: Monitor food consumption weekly.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Histopathology: Collect a comprehensive set of tissues for histopathological examination, with a particular focus on the eyes.
-
Visualizations
Below are diagrams illustrating key concepts related to the mechanism and investigation of this compound.
Caption: this compound mechanism of action.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New compound is effective against drug-resistant leukemia, preclinical study finds - UNC Lineberger [unclineberger.org]
- 4. Facebook [cancer.gov]
Potential mechanisms of acquired resistance to MRX-2843
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of acquired resistance to MRX-2843.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable dual inhibitor of the MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3) receptor tyrosine kinases.[1][2] By targeting both MERTK and FLT3, this compound aims to block downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[1][2]
Q2: In what cancer types is acquired resistance to this compound a concern?
While clinical data on acquired resistance to this compound is still emerging, preclinical studies suggest that resistance could arise in malignancies where MERTK or FLT3 are key drivers of tumor growth and survival. This includes acute myeloid leukemia (AML), particularly FLT3-mutated AML, and non-small cell lung cancer (NSCLC), where MERTK upregulation has been implicated in resistance to EGFR inhibitors.[3][4][5]
Q3: What are the potential on-target mechanisms of acquired resistance to this compound?
The primary on-target mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like this compound are typically gatekeeper mutations within the kinase domain of the target protein. These mutations can prevent the inhibitor from binding effectively while preserving the kinase's activity.
-
MERTK Gatekeeper Mutation: Preclinical data suggests that a mutation at the Leucine 593 (L593) residue of MERTK may act as a gatekeeper mutation, potentially conferring resistance to this compound.[3][6]
-
FLT3 Mutations: While this compound has been shown to be effective against certain quizartinib-resistant FLT3 mutations (e.g., D835Y and F691L), the emergence of novel FLT3 mutations under prolonged this compound treatment remains a theoretical possibility.[4][5][7]
Q4: What are the potential bypass signaling pathways that could lead to this compound resistance?
Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of MERTK and FLT3. Potential bypass mechanisms include:
-
Upregulation of other TAM family kinases: Increased expression or activation of other TAM family members, such as AXL or TYRO3, could potentially compensate for MERTK inhibition.[8]
-
Activation of parallel signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) or activation of downstream signaling nodes (e.g., RAS/MAPK, PI3K/AKT pathways) through alternative mechanisms could circumvent the effects of this compound.[9]
Troubleshooting Guides
This section provides guidance for specific experimental issues you might encounter while investigating acquired resistance to this compound.
Issue 1: Decreased sensitivity to this compound in long-term cell culture.
If you observe a gradual increase in the IC50 of this compound in your cell line over time, it may indicate the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in IC50 compared to the parental cell line.
-
Sequence Target Genes: Isolate genomic DNA and/or RNA from the resistant cells and sequence the kinase domains of MERTK and FLT3 to identify potential mutations. Pay close attention to the MERTK L593 residue.
-
Assess Protein Expression and Phosphorylation: Use western blotting to examine the expression and phosphorylation status of MERTK, FLT3, and key downstream signaling proteins (e.g., AKT, ERK, STAT5) in both parental and resistant cells, with and without this compound treatment. An increase in the phosphorylation of a bypass pathway component in the resistant cells could indicate a mechanism of resistance.
-
Evaluate Expression of Bypass Receptors: Use qPCR or western blotting to assess the expression levels of other receptor tyrosine kinases that could be compensating for MERTK/FLT3 inhibition.
Issue 2: High background or inconsistent results in western blots for phospho-MERTK/FLT3.
Accurate measurement of MERTK and FLT3 phosphorylation is critical for assessing this compound activity and potential resistance mechanisms.
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Ensure that your lysis buffer is freshly supplemented with a cocktail of phosphatase inhibitors to prevent dephosphorylation during sample preparation.
-
Optimize Blocking Buffer: For phospho-protein detection, bovine serum albumin (BSA) is often preferred over milk-based blocking buffers, as casein in milk is a phosphoprotein and can lead to high background.[10]
-
Load Sufficient Protein: Phosphorylated proteins are often low in abundance. Ensure you are loading an adequate amount of total protein (typically 20-40 µg) per lane.[11]
-
Use a Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. For phosphorylation analysis, it is also crucial to probe for the total MERTK or FLT3 protein to normalize the phospho-signal to the total amount of the target protein.[10]
Quantitative Data Summary
| Cell Line | Cancer Type | Target | IC50 (nM) of this compound | Reference |
| Kasumi-1 | AML | MERTK | ~100-300 (inhibition of MERTK phosphorylation) | [7] |
| NOMO-1 | AML | MERTK | ~100 (inhibition of colony formation) | [7] |
| MOLM-14 | AML | FLT3-ITD | ~50 (induction of cell death) | [7] |
| MV4-11 | AML | FLT3-ITD | ~50-100 (induction of cell death) | [7] |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Detailed Experimental Protocols
1. Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for this compound stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture and Dose Escalation: When the cells resume proliferation and reach approximately 80% confluency, subculture them into a new flask with a slightly higher concentration of this compound (e.g., 1.5-2x the previous concentration).
-
Repeat Dose Escalation: Continue this process of gradually increasing the this compound concentration as the cells adapt and become resistant. This process can take several months.
-
Characterize Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10x the initial IC50), perform cell viability assays to confirm the degree of resistance.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
2. Western Blotting for MERTK and FLT3 Phosphorylation
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-AKT, total AKT, phospho-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Plate parental and resistant cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Visualizations
References
- 1. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 5. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 6. MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Improving MRX-2843 bioavailability for oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the dual MERTK/FLT3 inhibitor, MRX-2843. The focus is on ensuring consistent and optimal oral bioavailability during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Preclinical studies in mice have shown that this compound has a high oral bioavailability of 78% at a dose of 3 mg/kg.[1][2] Key pharmacokinetic parameters from this study are summarized in the table below.
Q2: My in vivo experiments are showing lower than expected bioavailability for this compound. What are the potential reasons?
A2: While this compound has high reported oral bioavailability, several factors during experimentation can lead to suboptimal results. These can include:
-
Improper Formulation: this compound is poorly soluble in water.[3] Using an inappropriate vehicle can lead to poor dissolution and absorption.
-
Inconsistent Dosing Technique: Variability in oral gavage or other administration methods can lead to inconsistent dosing.[4][5][6]
-
Animal-related Factors: The health, stress levels, and fasting state of the animals can influence gastrointestinal function and drug absorption.
-
Metabolic Differences: While the reported bioavailability is high in mice, different animal models or strains might exhibit variations in metabolism.
Q3: What are the recommended solvents and formulation vehicles for this compound?
A3: this compound is soluble in DMSO and methanol.[1][3][7] For in vivo oral administration, it is crucial to use a vehicle that ensures the compound remains in solution or as a stable suspension. Common formulations for poorly soluble drugs include lipid-based systems or co-solvent systems.[8][9][10][11][12][13] A suggested starting formulation for in vivo studies is a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14] Always ensure the final concentration of DMSO is well-tolerated by the animal model.
Q4: How does this compound exert its therapeutic effect?
A4: this compound is an orally active, ATP-competitive dual inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[1][3] By binding to these kinases, it prevents their phosphorylation and activation, which in turn inhibits downstream signaling pathways crucial for tumor cell survival and proliferation, ultimately leading to apoptosis.[1][15]
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Drug Solubility/Precipitation | 1. Verify the solubility of this compound in your chosen vehicle at the desired concentration.[1][3] 2. Consider using a formulation designed for poorly soluble drugs, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.[16][17][18][19][20] 3. Prepare fresh formulations for each experiment to avoid precipitation over time. | This compound has low aqueous solubility. If it precipitates out of the vehicle before or after administration, its absorption will be significantly reduced. |
| Inaccurate Oral Dosing | 1. Ensure proper calibration of dosing equipment. 2. For oral gavage, use appropriate technique to minimize stress and ensure the full dose is delivered to the stomach.[4][5] 3. Consider alternative oral dosing methods if gavage is proving inconsistent.[4] | Inconsistent administration can lead to significant variability in the amount of drug the animal receives. |
| First-Pass Metabolism | 1. While reported bioavailability is high, consider potential for first-pass metabolism in your specific animal model. 2. Conduct a pilot study with both oral and intravenous administration to determine the absolute bioavailability in your model. | This will help differentiate between poor absorption and high first-pass metabolism as the cause for low plasma concentrations. |
Issue 2: Inconsistent Efficacy in Tumor Models Despite Consistent Dosing
| Potential Cause | Troubleshooting Step | Rationale |
| Food Effect | 1. Standardize the fasting period for all animals before dosing. 2. Be aware that lipid-based formulations can sometimes interact with food, affecting absorption.[8][9][10][11][12] | The presence of food in the gastrointestinal tract can alter the dissolution and absorption of orally administered drugs. |
| Drug-Target Engagement | 1. At the end of the study, collect tumor tissue and assess the phosphorylation status of MERTK and FLT3 to confirm target inhibition.[1] 2. Correlate target inhibition with plasma drug concentrations. | This will help determine if the lack of efficacy is due to insufficient drug exposure at the tumor site or other resistance mechanisms. |
| Tumor Model Variability | 1. Ensure consistency in tumor cell implantation and monitor tumor growth rates. 2. Characterize the expression levels of MERTK and FLT3 in your tumor model to ensure they are appropriate targets.[15] | High intrinsic variability in the tumor model can mask the therapeutic effect of the drug. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Dose | 3 mg/kg (oral) | [1][2] |
| Oral Bioavailability (F) | 78% | [1][2] |
| Cmax | 1.3 µM | [1][2] |
| t1/2 | 4.4 hours | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| Methanol | Soluble | [7] |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from general methods for formulating poorly soluble compounds for in vivo studies.[14]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound for the desired final concentration (e.g., for a 1 mg/mL final concentration).
-
Add DMSO to the this compound powder to create a stock solution (e.g., 10% of the final volume). Vortex or sonicate until the powder is completely dissolved.
-
In a separate tube, add PEG300 (40% of the final volume).
-
While vortexing the PEG300, slowly add the this compound/DMSO stock solution.
-
Add Tween-80 (5% of the final volume) to the mixture and continue to vortex.
-
Add sterile saline (45% of the final volume) to the mixture and vortex until a homogenous suspension is formed.
-
Visually inspect the formulation for any precipitation before administration. Prepare fresh daily.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Animals:
-
Use an appropriate strain of mice (e.g., C57BL/6 or as relevant to the disease model).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 4-6 hours before dosing, with water available ad libitum.
Procedure:
-
Divide animals into two groups: intravenous (IV) and oral (PO).
-
For the IV group, administer this compound (e.g., 1 mg/kg) via tail vein injection. The formulation for IV administration will need to be a clear, sterile solution.
-
For the PO group, administer the prepared this compound formulation (e.g., 3 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 10. research.monash.edu [research.monash.edu]
- 11. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 14. This compound | FLT | TargetMol [targetmol.com]
- 15. Facebook [cancer.gov]
- 16. rroij.com [rroij.com]
- 17. researchgate.net [researchgate.net]
- 18. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 19. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
MRX-2843 Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding drug interaction studies with MRX-2843. The information is based on publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable dual inhibitor of the MERTK and FMS-like tyrosine kinase 3 (FLT3) receptor tyrosine kinases.[1][2][3] By inhibiting these kinases, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells.[1][2]
Q2: What are the known inhibitory concentrations (IC50) of this compound?
In enzymatic assays, this compound has been shown to have the following IC50 values:
Q3: Is there any information on the metabolism of this compound?
While specific preclinical studies detailing the in vitro metabolism of this compound by cytochrome P450 (CYP) enzymes are not publicly available, the clinical trial protocol for the combination study of this compound and osimertinib (NCT04762199) provides an important indication. The protocol excludes patients who are receiving strong inhibitors or inducers of CYP450 enzymes.[5][6] This suggests that this compound is likely a substrate of one or more CYP450 enzymes, and there is a potential for drug-drug interactions when co-administered with drugs that modulate the activity of these enzymes.
Q4: What is the known pharmacokinetic profile of this compound from preclinical studies?
A preclinical study in mice provides the following pharmacokinetic parameters for orally administered this compound:
-
Oral Bioavailability: 78% (at a dose of 3 mg/kg)[4]
-
Maximum Concentration (Cmax): 1.3 µM[4]
-
Half-life (t1/2): 4.4 hours[4]
Q5: Are there any known synergistic interactions with other drugs?
Yes, preclinical studies have demonstrated synergistic anti-leukemic activity when this compound is combined with other anti-cancer agents:
-
Venetoclax (BCL-2 inhibitor): Combination treatment has shown enhanced therapeutic efficacy in AML cell lines.[7][8]
-
AZD5991 (Mcl-1 inhibitor): The combination with this compound synergistically induces apoptosis in FLT3-mutated AML cells.[1][9]
-
Osimertinib (EGFR inhibitor): In preclinical models of non-small cell lung cancer (NSCLC), the combination of this compound and osimertinib has been shown to overcome osimertinib resistance.[10] A Phase 1b clinical trial (NCT04762199) is evaluating this combination.[5][6][11]
Troubleshooting Guides for Preclinical Experiments
Issue: Inconsistent results in in vitro cell-based assays.
-
Potential Cause 1: Ligand concentration in serum. The activity of MERTK can be influenced by its ligands, such as Gas6, which may be present in fetal bovine serum (FBS).
-
Troubleshooting Tip: To ensure consistency, either use a serum-free media or test different batches of FBS to find one with low endogenous MERTK ligand activity. Consider using a Gas6-depleted serum if available.
-
-
Potential Cause 2: Cell line authenticity and passage number. Genetic drift in cell lines over time can alter their signaling pathways and sensitivity to inhibitors.
-
Troubleshooting Tip: Use low-passage, authenticated cell lines for all experiments. Regularly perform cell line authentication.
-
Issue: Difficulty in observing synergistic effects in co-culture experiments.
-
Potential Cause: Suboptimal dosing or scheduling. The synergistic effect of drug combinations is often dependent on the concentration and the timing of administration.
-
Troubleshooting Tip: Perform a dose-response matrix experiment with varying concentrations of this compound and the combination drug to identify the optimal concentrations for synergy. Also, consider sequential versus simultaneous drug administration schedules.
-
Issue: High variability in in vivo xenograft studies.
-
Potential Cause 1: Formulation and bioavailability. The oral bioavailability of this compound can be influenced by the vehicle used for administration.
-
Troubleshooting Tip: Ensure a consistent and appropriate vehicle is used for oral gavage. The original preclinical study used a saline solution.[12]
-
-
Potential Cause 2: Tumor heterogeneity. Even with cell line-derived xenografts, there can be variability in tumor take rate and growth.
-
Troubleshooting Tip: Increase the number of animals per group to improve statistical power. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MERTK | 1.3[4] |
| FLT3 | 0.64[4] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice (Oral Administration)
| Parameter | Value | Dose |
| Bioavailability | 78%[4] | 3 mg/kg |
| Cmax | 1.3 µM[4] | 3 mg/kg |
| t1/2 | 4.4 hours[4] | 3 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MOLM-14 for FLT3-ITD or Kasumi-1 for MERTK) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-MERTK/FLT3 Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-MERTK or phospho-FLT3, and total MERTK or total FLT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein levels.
Visualizations
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for assessing synergistic drug interactions.
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. info.certisoncology.com [info.certisoncology.com]
- 5. aacr.org [aacr.org]
- 6. ASCO Meetings [meetings.asco.org]
- 7. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abstracts & Posters - ASCO [asco.org]
- 9. td2inc.com [td2inc.com]
- 10. ASCO Meetings [meetings.asco.org]
- 11. Two Posters at ESMO Congress 2025 Highlight Immutep’s Focus [globenewswire.com]
- 12. ASCO Meetings [meetings.asco.org]
Technical Support Center: Managing Side Effects of MRX-2843 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRX-2843 in animal studies. The information is designed to help manage potential side effects and ensure the integrity of experimental outcomes.
Disclaimer: Publicly available, comprehensive preclinical toxicology data for this compound is limited. The following guidance is based on the known mechanism of action of this compound as a dual MERTK and FLT3 inhibitor, and on findings from preclinical studies of closely related MERTK/FLT3 inhibitors, such as UNC2025 and gilteritinib. These recommendations should be adapted to specific experimental contexts and institutional guidelines.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during in vivo studies with this compound.
Issue 1: Hematological Abnormalities
-
Question: We observed a decrease in hematocrit/hemoglobin (anemia) and/or a reduction in white blood cell counts (leukopenia/neutropenia) in our this compound treated cohort compared to the vehicle control. What are the potential causes and how should we manage this?
-
Answer:
-
Potential Cause: Inhibition of FLT3, a key regulator of hematopoiesis, can lead to myelosuppression. Studies with the related MERTK/FLT3 inhibitor UNC2025 have reported anemia and leukopenia in mice.
-
Management and Troubleshooting:
-
Confirm with Complete Blood Counts (CBCs): Perform regular CBCs with differentials to quantify the extent of anemia, leukopenia, and/or thrombocytopenia.
-
Dose-Response Evaluation: If the effects are significant, consider including a lower dose cohort in your next study to assess for a dose-dependent relationship.
-
Supportive Care: Depending on the severity and institutional animal care and use committee (IACUC) guidelines, supportive care measures may be necessary. This could include providing a supplemented, highly palatable diet to combat potential lethargy associated with anemia.
-
Monitor for Clinical Signs: Observe animals for signs of distress, such as lethargy, pale footpads, or increased susceptibility to infection.
-
Pathological Assessment: At the study endpoint, perform a thorough pathological examination of the bone marrow and spleen to assess cellularity and hematopoietic activity.
-
-
Issue 2: Gastrointestinal (GI) Distress
-
Question: Animals treated with this compound are exhibiting signs of gastrointestinal distress, such as diarrhea, weight loss, or reduced food intake. What could be the cause and what are the recommended actions?
-
Answer:
-
Potential Cause: Preclinical and clinical data for the FLT3 inhibitor gilteritinib have indicated the potential for gastrointestinal toxicity.[1] This could be an on-target or off-target effect of inhibiting tyrosine kinases involved in maintaining GI mucosal integrity.
-
Management and Troubleshooting:
-
Monitor Body Weight and Food/Water Intake: Implement daily or bi-daily monitoring of body weight and food and water consumption to quantify the severity of the issue.
-
Stool Observation: Visually inspect the consistency of feces daily.
-
Dose Adjustment: If GI effects are severe, consider a dose reduction or intermittent dosing schedule in subsequent experiments.
-
Supportive Care: Provide nutritional support with palatable, high-calorie food supplements. Ensure easy access to water to prevent dehydration.
-
Histopathological Analysis: At necropsy, collect sections of the entire gastrointestinal tract for histopathological evaluation to identify any signs of inflammation, epithelial damage, or other abnormalities.
-
-
Issue 3: Elevated Liver Enzymes
-
Question: We have detected elevated levels of alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) in the serum of animals treated with this compound. How should we interpret and address this?
-
Answer:
-
Potential Cause: Hepatotoxicity, as indicated by elevated liver enzymes, has been observed with some tyrosine kinase inhibitors, including gilteritinib.
-
Management and Troubleshooting:
-
Confirm with a Liver Function Panel: At interim and terminal time points, collect blood for a comprehensive liver function panel to assess the extent of potential liver injury.
-
Dose-Toxicity Correlation: Analyze if the elevation in liver enzymes correlates with the dose of this compound administered.
-
Histopathology of the Liver: Upon study completion, perform a thorough gross and microscopic examination of the liver to look for any pathological changes.
-
Consider Drug Metabolism: Investigate potential drug-drug interactions if this compound is being co-administered with other compounds.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound that could lead to side effects?
-
A1: this compound is a dual inhibitor of MERTK and FLT3 tyrosine kinases.[2][3] While this dual inhibition is effective against certain cancers, these kinases also play roles in normal physiological processes. FLT3 is crucial for the development of hematopoietic stem and progenitor cells, and its inhibition can lead to myelosuppression. MERTK is involved in efferocytosis (the clearance of apoptotic cells) and immune regulation; its inhibition could potentially lead to autoimmune-like responses or altered immune function with long-term administration, though this is less commonly reported as an acute side effect in preclinical cancer models.
-
-
Q2: What are the typical doses of this compound used in preclinical animal studies?
-
Q3: Is there a known safety profile for this compound?
-
Q4: How should I monitor for potential side effects in my animal studies?
-
A4: A comprehensive monitoring plan should include:
-
Daily clinical observations (activity, posture, grooming).
-
Regular body weight measurements.
-
Monitoring of food and water intake.
-
Periodic complete blood counts (CBCs).
-
Serum biochemistry at study termination (or at interim points if feasible).
-
Gross pathology and histopathology of key organs (liver, spleen, bone marrow, GI tract) at the end of the study.
-
-
Quantitative Data Summary
The following tables summarize potential dose-dependent side effects based on preclinical data from this compound and related MERTK/FLT3 inhibitors. It is important to note that direct dose-response toxicity data for this compound is not publicly available, and the severity of effects can vary based on the animal model, duration of treatment, and other experimental factors.
Table 1: Potential Hematological Side Effects
| Parameter | Potential Observation | Implicated Target | Management/Monitoring |
| Anemia | Decreased Hematocrit/Hemoglobin | FLT3 | Regular CBCs, clinical observation for lethargy. |
| Leukopenia | Decreased White Blood Cell Count | FLT3 | Regular CBCs with differential, monitoring for signs of infection. |
| Thrombocytopenia | Decreased Platelet Count | FLT3 | Regular CBCs, observation for signs of bleeding. |
Table 2: Potential Non-Hematological Side Effects
| Side Effect | Potential Observation | Implicated Target(s) | Management/Monitoring |
| Gastrointestinal Toxicity | Diarrhea, weight loss, reduced food intake | FLT3 (inferred from gilteritinib) | Daily body weight, stool observation, supportive care. |
| Hepatotoxicity | Elevated ALT/AST | Off-target or FLT3 (inferred from gilteritinib) | Serum biochemistry, liver histopathology. |
Experimental Protocols
Protocol 1: General In Vivo Administration and Monitoring of this compound in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NSG) are typically used for xenograft studies.
-
Tumor Implantation: Tumor cells (e.g., human AML cell lines) are implanted, often intravenously or subcutaneously.
-
This compound Formulation: this compound is typically formulated for oral administration. A common vehicle is saline or 50 mg/kg hydroxybutenyl-β-cyclodextrin in saline.[4]
-
Dosing:
-
Efficacy studies have used doses of 30 mg/kg and 50 mg/kg.[4]
-
Administration is typically once daily via oral gavage.
-
-
Monitoring:
-
Tumor Burden: Monitored by bioluminescence imaging, flow cytometry of peripheral blood for human CD45+ cells, or caliper measurements for subcutaneous tumors.
-
Side Effect Monitoring:
-
Daily: Clinical observations and body weight.
-
Weekly (or as indicated): Complete blood counts (via tail vein or saphenous vein bleed).
-
Terminal: Serum biochemistry, gross necropsy, and collection of tissues (liver, spleen, bone marrow, GI tract) for histopathology.
-
-
Protocol 2: Assessment of Hematological Toxicity
-
Blood Collection: Collect a small volume of peripheral blood (e.g., 20-30 µL) from the tail vein or saphenous vein into an EDTA-coated tube at baseline and at regular intervals (e.g., weekly) during the study.
-
Complete Blood Count (CBC): Analyze the blood using an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.
-
Data Analysis: Compare the hematological parameters between the this compound-treated groups and the vehicle control group at each time point.
-
Bone Marrow Analysis (Terminal): At the end of the study, flush the femur and/or tibia with appropriate buffer to collect bone marrow cells. Assess cellularity and perform flow cytometry for hematopoietic progenitor populations if required.
Visualizations
Caption: Inhibition of MERTK and FLT3 signaling by this compound.
Caption: General workflow for monitoring and managing side effects.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Gilteritinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: MRX-2843 vs. Quizartinib in FLT3-ITD Acute Myeloid Leukemia Models
For researchers and drug development professionals, the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is continually evolving. While quizartinib has been a significant advancement, the emergence of resistance necessitates novel therapeutic strategies. This guide provides an objective comparison of MRX-2843 and quizartinib, focusing on their performance in preclinical FLT3-ITD AML models and their ability to overcome resistance.
This compound is a novel, orally bioavailable, type 1 small-molecule tyrosine kinase inhibitor that abrogates the activation of both MERTK and FLT3 and their downstream effectors.[1][2] In contrast, quizartinib is a highly potent and selective second-generation, oral type II FLT3 inhibitor.[3][4] The dual inhibitory action of this compound presents a potential advantage in treating AML, as MERTK is overexpressed in a high percentage of AML cases and contributes to leukemogenesis.[1][5] This comparative guide delves into the preclinical data, highlighting the differential efficacy and resistance profiles of these two inhibitors.
Mechanism of Action: A Tale of Two Inhibitors
This compound's unique mechanism involves the dual inhibition of both MERTK and FLT3, two key receptor tyrosine kinases implicated in AML.[1][6] This dual targeting may offer a broader therapeutic window and an alternative approach to overcoming the resistance mechanisms that can plague single-target agents.[1][7] Quizartinib's mechanism is centered on its high selectivity for the FLT3 receptor, which has shown significant clinical activity but is also susceptible to on-target resistance mutations.[8][9]
Figure 1. Simplified signaling pathways and inhibitor targets in FLT3-ITD AML.
Comparative Efficacy in FLT3-ITD AML Cell Lines
In vitro studies on FLT3-ITD positive AML cell lines, such as MOLM-14 and MV4-11, demonstrate the potent anti-leukemic activity of this compound. The drug effectively induces apoptosis and inhibits colony formation.[1][7] While both drugs show efficacy, this compound's ability to maintain activity in quizartinib-resistant models is a key differentiator.
| Cell Line | Assay | This compound | Quizartinib | Reference |
| MOLM-14 | Apoptosis (72h) | Significant induction | - | [5] |
| Colony Formation | ~66% reduction at 10 nM | - | [7] | |
| MV4-11 | Apoptosis (72h) | Significant induction | - | [5] |
| Colony Formation | ~98% reduction at 10 nM | - | [7] | |
| MOLM-14:D835Y | Apoptosis (72h) | Significant induction | Minimal effect | [10] |
| (Quizartinib-Resistant) | Colony Formation | Significant inhibition | Minimal effect | [1] |
| MOLM-14:F691L | Apoptosis (72h) | Significant induction | Minimal effect | [1] |
| (Quizartinib-Resistant) | Colony Formation | Significant inhibition | Minimal effect | [1] |
Note: Direct comparative IC50 values for apoptosis and colony formation in the same study were not always available. The table reflects the reported effects at specified concentrations.
Overcoming Quizartinib Resistance
A critical challenge in the treatment of FLT3-ITD AML is the development of resistance to FLT3 inhibitors.[9] Resistance to quizartinib often arises from secondary on-target mutations in the FLT3 kinase domain, particularly at the D835 and F691 loci.[1][8] Preclinical studies have shown that this compound retains its activity against these common resistance-conferring mutations, highlighting its potential as a subsequent treatment option for patients who relapse on quizartinib.[1][10]
Figure 2. Comparative activity against quizartinib-resistant mutations.
In Vivo Xenograft Models: Survival Advantage
The superior performance of this compound in quizartinib-resistant settings is further substantiated by in vivo data from murine orthotopic xenograft models. In models of quizartinib-resistant AML, once-daily oral therapy with this compound led to a significant prolongation of survival compared to vehicle-treated controls, whereas quizartinib showed minimal to no effect.[1][10]
| Xenograft Model | Treatment | Median Survival | P-value | Reference |
| MOLM-14 | Vehicle | 38 days | - | [5] |
| This compound | 126 days | < 0.001 | [5] | |
| MOLM-14 | Vehicle | 36 days | - | [10] |
| This compound | 121 days | < 0.001 | [10] | |
| Quizartinib | 172.5 days | < 0.001 | [10] | |
| MOLM-14:D835Y | Vehicle | 36 days | - | [10] |
| (Quizartinib-Resistant) | This compound | 94 days | < 0.001 | [10] |
| Quizartinib | 45 days | < 0.001 | [10] | |
| MOLM-14:F691L | Vehicle | 48 days | - | [10] |
| (Quizartinib-Resistant) | This compound | 87 days | < 0.001 | [10] |
| Quizartinib | 67 days | < 0.005 | [10] |
Note: In the MOLM-14 parental xenograft model, quizartinib was found to be more effective than the dose of this compound evaluated in that specific experiment.[10]
Experimental Protocols
The data presented in this guide are based on standard preclinical methodologies.
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
- 4. benchchem.com [benchchem.com]
- 5. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 6. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]
- 7. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 8. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MRX-2843: A Promising Kinase Inhibitor Overcoming Quizartinib Resistance in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of MRX-2843 in quizartinib-resistant Acute Myeloid Leukemia (AML), alongside alternative therapeutic options. The emergence of resistance to FLT3 inhibitors like quizartinib, primarily through secondary mutations in the FLT3 kinase domain, presents a significant clinical challenge. This compound, a dual MERTK and FLT3 inhibitor, has demonstrated the ability to overcome this resistance, offering a potential new therapeutic avenue for this patient population.
Executive Summary
Preclinical studies have established this compound as a potent agent against AML models harboring quizartinib-resistant FLT3 mutations, specifically the clinically relevant D835Y and F691L substitutions.[1][2] In direct comparisons, this compound consistently demonstrates superior or sustained activity in cell lines and animal models that are refractory to quizartinib. Alternative agents such as gilteritinib and crenolanib also show efficacy against these resistance mutations, positioning them as other potential options in this setting. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and visualize the key signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparator Compounds in Quizartinib-Resistant AML Cell Lines
| Compound | Cell Line | Genotype | IC50 (nM) | Fold Change in IC50 vs. Parental | Reference |
| This compound | MOLM-14 | FLT3-ITD | <10 | - | [1] |
| MOLM-14-D835Y | FLT3-ITD, D835Y | <10 | No significant change | [1] | |
| MOLM-14-F691L | FLT3-ITD, F691L | <10 | No significant change | [1] | |
| Quizartinib | MOLM-14 | FLT3-ITD | <1 | - | [1] |
| MOLM-14-D835Y | FLT3-ITD, D835Y | >1000 | >1000 | [1] | |
| MOLM-14-F691L | FLT3-ITD, F691L | >1000 | >1000 | [1] | |
| Gilteritinib | Ba/F3 | FLT3-ITD | 0.29 | - | [3] |
| Ba/F3 | FLT3-ITD, D835Y | 0.73 | 2.5 | [3] | |
| Crenolanib | Ba/F3 | FLT3-ITD | 5.6 | - | [4] |
| Ba/F3 | FLT3-ITD, D835Y | 13.5 | 2.4 | [4] |
Table 2: In Vivo Efficacy of this compound in Quizartinib-Resistant AML Xenograft Models
| Treatment Group | Xenograft Model | Median Survival (days) | % Increase in Median Survival vs. Vehicle | P-value | Reference |
| Vehicle | MOLM-14-D835Y | 36 | - | - | [2] |
| Quizartinib (10 mg/kg) | MOLM-14-D835Y | 45 | 25% | <0.001 | [2] |
| This compound (50 mg/kg) | MOLM-14-D835Y | 75 | 108% | <0.001 | [2] |
| Vehicle | MOLM-14-F691L | 35 | - | - | [2] |
| Quizartinib (10 mg/kg) | MOLM-14-F691L | 38 | 8.6% | NS | [2] |
| This compound (50 mg/kg) | MOLM-14-F691L | 65 | 85.7% | <0.001 | [2] |
(NS: Not Significant)
Signaling Pathways and Mechanisms
Quizartinib, a type II FLT3 inhibitor, binds to the inactive conformation of the FLT3 kinase. Resistance mutations, such as those at the D835 residue in the activation loop, stabilize the active conformation, thereby preventing quizartinib from binding effectively.[5][6] this compound, as a type I inhibitor, can bind to both the active and inactive conformations of FLT3, allowing it to overcome this mechanism of resistance.[1][7] Furthermore, this compound's dual targeting of MERTK, a receptor tyrosine kinase overexpressed in a majority of AML cases, provides an additional anti-leukemic mechanism.[2][8]
Caption: FLT3 signaling pathway and mechanisms of inhibitor action and resistance.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Parental MOLM-14 (FLT3-ITD), and quizartinib-resistant MOLM-14 derivatives harboring D835Y or F691L mutations.
-
Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, quizartinib, or other comparator compounds for 72 hours.
-
Analysis: Cell viability was assessed using a commercial MTS reagent. Absorbance was measured at 490 nm, and IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay
-
Cell Lines and Treatment: As described for the cell viability assay, cells were treated with the indicated inhibitors for 48 hours.
-
Analysis: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined.
Colony Formation Assay
-
Method: AML cells were plated in methylcellulose medium containing various concentrations of the test compounds.
-
Incubation: Plates were incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Colonies were stained with iodonitrotetrazolium chloride and counted. The percentage of colony inhibition relative to vehicle-treated controls was calculated.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised NOD/SCID gamma (NSG) mice were used.
-
Cell Engraftment: Mice were sublethally irradiated and then intravenously injected with 1x10^6 MOLM-14 parental or quizartinib-resistant cells.
-
Treatment: Once leukemia was established (typically day 14-21), mice were randomized to receive daily oral gavage of vehicle, this compound (50 mg/kg), or quizartinib (10 mg/kg).
-
Monitoring and Endpoint: Mice were monitored daily for signs of disease progression. The primary endpoint was overall survival, defined as the time from the start of treatment to death or euthanasia due to disease burden.
Caption: Preclinical experimental workflow for evaluating this compound efficacy.
Concluding Remarks
The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for quizartinib-resistant AML. Its dual MERTK/FLT3 inhibitory activity and its effectiveness against clinically relevant FLT3 kinase domain mutations that confer resistance to type II inhibitors make it a promising candidate. Further clinical evaluation is warranted to determine its safety and efficacy in patients who have relapsed on or are refractory to quizartinib and other FLT3 inhibitors. The comparative data presented in this guide offer a valuable resource for researchers and drug development professionals in the field of AML therapeutics.
References
- 1. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 2. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. mdpi.com [mdpi.com]
- 8. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of MRX-2843 and Osimertinib in Osimertinib-Resistant Non-Small Cell Lung Cancer
A Preclinical and Clinical Overview for Researchers and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC). Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is the standard of care for patients with EGFR-mutated NSCLC. However, acquired resistance to osimertinib inevitably develops, necessitating novel therapeutic strategies. Preclinical evidence strongly suggests that the activation of the MERTK signaling pathway is a key mechanism of osimertinib resistance. MRX-2843, a first-in-class MERTK kinase inhibitor, has demonstrated the ability to resensitize osimertinib-resistant NSCLC cells to treatment. This guide provides a comprehensive comparison of the synergistic effects of combining this compound with osimertinib, supported by preclinical experimental data and an overview of the ongoing clinical evaluation.
Mechanism of Synergy: Overcoming Osimertinib Resistance
Osimertinib effectively inhibits the activating EGFR mutations and the T790M resistance mutation. However, cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival. One such "bypass" mechanism is the upregulation and activation of the MERTK receptor tyrosine kinase. The binding of its ligand, GAS6, to MERTK activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are also downstream of EGFR. This reactivates proliferative and survival signals, rendering the cells resistant to EGFR inhibition by osimertinib.[1][2]
This compound is a potent inhibitor of MERTK. By blocking MERTK activation, this compound prevents the reactivation of these critical downstream pathways. In combination with osimertinib, this dual blockade of both EGFR and MERTK signaling pathways leads to a potent and synergistic antitumor effect in osimertinib-resistant NSCLC cells.[1][2]
Figure 1: Mechanism of synergistic action of this compound and osimertinib.
Preclinical Efficacy Data
In Vitro Synergistic Activity
Studies in EGFR-mutant NSCLC cell lines with acquired resistance to osimertinib (OSIR) have demonstrated the potent synergistic effects of the this compound and osimertinib combination.
| Cell Line | Assay Type | Treatment | EC50 (nM) |
| H4006 (Parental) | Cell Expansion | This compound | 219.4 (198.3–242.9)[2] |
| H4006-OSIR | Cell Expansion | This compound | 126.6 (106.9–149.9)[2] |
| H4006 (Parental) | Colony Formation | This compound | 676.3 (506.6-1108)[2] |
| H4006-OSIR | Colony Formation | This compound | 102.9 (97.15–109.1)[2] |
Table 1: In vitro efficacy of this compound in parental and osimertinib-resistant NSCLC cell lines. Data from a preclinical study published in the Journal of Clinical Investigation.[2]
The data indicate that osimertinib-resistant cells (H4006-OSIR) are more sensitive to this compound than their parental counterparts, suggesting a dependency on the MERTK signaling pathway for their survival.[2] Furthermore, the combination of this compound and osimertinib was shown to be more effective at reducing colony formation and cell expansion in OSIR cells compared to either agent alone.[2]
In Vivo Antitumor Activity
The synergistic effects observed in vitro were further validated in vivo using xenograft models of EGFR-mutant NSCLC.
| Treatment Group | Dosing | Tumor Growth Inhibition |
| Vehicle | - | - |
| Osimertinib | 3 mg/kg, once daily | Moderate |
| This compound | 20 mg/kg, twice daily | Moderate |
| Osimertinib + this compound | 3 mg/kg (Osi), 20 mg/kg (MRX) | Durable suppression of tumor growth[1] |
Table 2: In vivo efficacy of this compound and osimertinib combination in NSCLC xenograft models. Data from a preclinical study published in the Journal of Clinical Investigation.[1]
The combination of this compound and osimertinib resulted in a durable suppression of tumor growth in vivo, an effect that was not observed with either monotherapy.[1] This suggests that the combination therapy may lead to more sustained clinical responses.[3]
Clinical Evaluation
Based on the compelling preclinical data, a Phase 1b clinical trial (NCT04762199) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with osimertinib in patients with advanced EGFR-mutant NSCLC.[4][5] The study includes cohorts for both treatment-naive and osimertinib-resistant patients.[6]
Preliminary results from the dose-escalation phase of the trial have shown that the combination of this compound and osimertinib was well-tolerated, with the majority of patients who had progressed on osimertinib achieving stable disease or a partial response.[7]
Experimental Protocols
Cell Viability and Colony Formation Assays
-
Cell Lines: EGFR-mutant NSCLC cell lines (e.g., H4006) and their osimertinib-resistant derivatives (H4006-OSIR) are used.[2]
-
Cell Viability (Expansion) Assay: Cells are seeded in multi-well plates and treated with a dose range of this compound, osimertinib, or the combination. Cell numbers are quantified over time using a live-cell imaging system (e.g., Incucyte ZOOM). EC50 values are calculated to determine the concentration of the drug that inhibits cell growth by 50%.[2]
-
Colony Formation Assay: Cells are seeded at a low density in culture dishes and treated with the drugs. After a period of incubation (e.g., 8 days), the resulting colonies are stained and counted. This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.[2]
Figure 2: Workflow for in vitro cell viability and colony formation assays.
Western Blotting
-
Purpose: To analyze the phosphorylation status and total protein levels of key components of the EGFR and MERTK signaling pathways (e.g., EGFR, MERTK, AKT, ERK).
-
Protocol:
-
Cells are treated with this compound, osimertinib, or the combination for a specified time.[2]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (both total and phosphorylated forms).
-
A secondary antibody conjugated to an enzyme is then added, and the protein bands are visualized using a chemiluminescent substrate.[2]
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human NSCLC cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into different treatment groups: vehicle control, this compound alone, osimertinib alone, and the combination of this compound and osimertinib.[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration to assess for durable responses.
Conclusion
The combination of this compound and osimertinib represents a promising therapeutic strategy to overcome acquired resistance to osimertinib in EGFR-mutant NSCLC. Preclinical studies have provided a strong rationale for this combination, demonstrating potent synergistic antitumor activity both in vitro and in vivo. The ongoing Phase 1b clinical trial will be crucial in determining the safety and efficacy of this combination in patients. For researchers and drug development professionals, the targeting of the MERTK signaling pathway in the context of EGFR-TKI resistance offers a compelling avenue for the development of more effective and durable cancer therapies.
References
- 1. MERTK activation drives osimertinib resistance in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Usage information: MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer [jci.org]
- 4. JCI - MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer [jci.org]
- 5. This compound and Osimertinib for the Treatment of Advanced EGFR Mutant Non-small Cell Lung Cancer | Clinical Research Trial Listing [centerwatch.com]
- 6. benchchem.com [benchchem.com]
- 7. xcovery.com [xcovery.com]
MRX-2843: Overcoming Resistance in FLT3-Mutated Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene, present in approximately 30% of Acute Myeloid Leukemia (AML) cases, are associated with a poor prognosis. While targeted FLT3 inhibitors have shown promise, the rapid emergence of resistance, often through secondary point mutations, remains a significant clinical challenge.
This guide provides a comparative analysis of MRX-2843, a novel dual MERTK/FLT3 inhibitor, and its activity against clinically relevant FLT3 mutations that confer resistance to other FLT3 tyrosine kinase inhibitors (TKIs).
Mechanism of Action and Resistance
This compound is an orally available, small-molecule, type I tyrosine kinase inhibitor that targets both MERTK and FLT3.[1][2][3][4] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase. This is a key distinction from type II inhibitors, such as quizartinib, which bind to the inactive conformation.
Resistance to type II inhibitors frequently arises from mutations in the tyrosine kinase domain (TKD), particularly at the activation loop (e.g., D835Y) or the "gatekeeper" residue (F691L).[5][6] These mutations stabilize the active conformation of the kinase, preventing type II inhibitors from binding effectively. This compound's mechanism allows it to circumvent this common resistance pathway.[5]
Comparative In Vitro Efficacy of this compound
Experimental data demonstrates that this compound retains potent activity against AML cells harboring FLT3-ITD mutations that are resistant to other inhibitors. Its dual inhibition of FLT3 and MERTK, a kinase also overexpressed in 80-90% of AML cases, provides an additional therapeutic avenue.[5][7]
Table 1: Enzymatic Inhibition (IC₅₀, nM)
| Compound | Target | IC₅₀ (nM) |
| This compound | FLT3 | 0.64 |
| This compound | MERTK | 1.3 |
Source: Data compiled from multiple studies.[4][8][9][10]
Table 2: Cellular Activity Against FLT3-ITD and Resistance Mutations (IC₅₀, nM)
| Cell Line / Mutation Expressed | This compound (IC₅₀, nM) | Quizartinib (AC220) (IC₅₀, nM) |
| Ba/F3 FLT3-ITD | 3.0 ± 0.5 | Sensitive (value not specified) |
| Ba/F3 FLT3-ITD D835Y | 7.2 ± 1.3 | Resistant |
| Ba/F3 FLT3-ITD F691L | 20.4 ± 4.3 | Resistant |
| MOLM-14 (FLT3-ITD) | 17 | Sensitive (value not specified) |
| MOLM-14 D835Y | 20 | Resistant |
| MOLM-14 F691L | 30 | Resistant |
Source: Data from studies using Ba/F3 and MOLM-14 cell lines.[5][8] Note: Quizartinib is known to be ineffective against these mutations, as they prevent its binding.[5]
The data clearly indicates that while quizartinib loses efficacy in the presence of D835Y and F691L mutations, this compound maintains potent inhibitory activity, albeit with a slight reduction compared to non-mutated FLT3-ITD.
Experimental Protocols
The following are generalized protocols based on methodologies commonly used to evaluate FLT3 inhibitors.
1. Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an inhibitor on cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
-
Cell Seeding: AML cell lines (e.g., MOLM-14, MV4-11, or Ba/F3 cells expressing specific mutations) are seeded in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of appropriate culture medium.
-
Compound Preparation and Treatment: A serial dilution of this compound or a comparator drug is prepared. 10 µL of the diluted compound is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
Lysis and Luminescence Reading: The plate is equilibrated to room temperature. 100 µL of CellTiter-Glo® Reagent is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal. Luminescence is measured using a plate reader.[11]
-
Data Analysis: The relative luminescence units (RLU) are used to calculate the percentage of cell viability relative to the vehicle control. IC₅₀ values are determined using non-linear regression analysis.
2. Western Blot Analysis for FLT3 Pathway Inhibition
This method is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, AKT, ERK) to confirm target engagement.
-
Cell Treatment and Lysis: Cells are treated with various concentrations of the inhibitor or DMSO for 1-2 hours.[5][11] Following treatment, cells are harvested and lysed with a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, AKT, or ERK overnight at 4°C.
-
Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. Total protein levels are used as loading controls.
Conclusion
The preclinical data strongly supports this compound as a potent inhibitor of FLT3, with a distinct advantage over other TKIs due to its retained activity against clinically significant resistance mutations. Its ability as a type I inhibitor to target the active conformation of the FLT3 kinase allows it to overcome resistance mechanisms that render type II inhibitors ineffective. Furthermore, its dual activity against MERTK may offer a broader therapeutic window in the heterogeneous landscape of AML. These findings validate this compound as a promising agent for the treatment of FLT3-mutated AML, particularly in relapsed or refractory settings driven by resistance mutations.[1][3][5]
References
- 1. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 5. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
MRX-2843: A Translational Agent for Acute Myeloid Leukemia (AML) - A Comparative Guide
This guide provides a comprehensive comparison of the preclinical performance of MRX-2843 with other therapeutic alternatives for Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to validate this compound as a promising translational agent.
Introduction to this compound
This compound is a novel, orally bioavailable small-molecule inhibitor targeting both MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3).[1][2][3] MERTK is overexpressed in a high percentage (80-90%) of AML cases, contributing to leukemogenesis, while activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis.[1][4] By dually targeting these kinases, this compound presents a therapeutic strategy for a broad range of AML subtypes, including those with resistance to other FLT3 inhibitors.
Mechanism of Action
This compound abrogates the activation of MERTK and FLT3, consequently inhibiting their downstream signaling pathways critical for leukemic cell survival and proliferation, such as STAT5, AKT, and ERK1/2.[3] This inhibition leads to the induction of apoptosis and a reduction in the colony-forming ability of AML cells.[1][2] A key advantage of this compound is its efficacy against clinically relevant FLT3 mutations, specifically at the D835 and F691 loci, which confer resistance to other FLT3 inhibitors like quizartinib.[1]
References
- 1. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]
- 3. mdpi.com [mdpi.com]
- 4. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MRX-2843 with Other MERTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MRX-2843, a dual MERTK/FLT3 inhibitor, with other notable MERTK inhibitors. The information is compiled from various preclinical studies and is intended to assist researchers in evaluating the therapeutic potential of these agents.
Introduction to MERTK Inhibition
MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[1] Its aberrant expression and activation in various cancers are associated with tumor growth, survival, and the suppression of anti-tumor immunity.[2] Consequently, MERTK has emerged as a promising therapeutic target in oncology. This guide focuses on this compound and compares its preclinical profile to other MERTK inhibitors, including UNC2025, ONO-7475, PF-07265807, and sitravatinib.
MERTK Signaling Pathway
MERTK signaling is initiated by the binding of its ligands, such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1][3]
Comparative Analysis of MERTK Inhibitors
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of this compound and other selected MERTK inhibitors based on available preclinical data.
Table 1: Biochemical Potency (Enzymatic IC50)
| Inhibitor | MERTK IC50 (nM) | FLT3 IC50 (nM) | AXL IC50 (nM) | TYRO3 IC50 (nM) | Data Source |
| This compound | 1.3 | 0.64 | - | - | [4][5][6] |
| UNC2025 | 0.74 | 0.8 | 122 | - | [7] |
| ONO-7475 | 1.0 | - | 0.7 | - | [8] |
| PF-07265807 | 13.2 | - | 6.1 | 21.6 | [9] |
| Sitravatinib | Potent Inhibition | - | Potent Inhibition | Potent Inhibition | [10] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 (nM) | Data Source |
| This compound | Kasumi-1 (AML) | Cell Proliferation | 143.5 | [4][5] |
| This compound | NOMO-1 (AML) | Apoptosis (300 nM) | 67.1% dead cells | [5] |
| UNC2025 | 697 (B-ALL) | MERTK Phosphorylation | 2.7 | [11] |
| UNC2025 | MOLM-14 (AML) | FLT3 Phosphorylation | 14 | [7] |
| ONO-7475 | MOLM16 (AML) | Cell Viability | 4.7 | [12] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Profile | Comments | Data Source |
| This compound | Dual MERTK/FLT3 inhibitor | Selective over other TAM family members, AXL and TYRO3. | [4] |
| UNC2025 | Dual MERTK/FLT3 inhibitor | >45-fold selectivity for MERTK over AXL. Inhibited 66 out of 305 kinases by >50% at 100 nM. | [7][13][14] |
| ONO-7475 | Dual AXL/MERTK inhibitor | Potent and selective inhibitor of AXL and MERTK. | [8][15] |
| PF-07265807 | TAM and c-Met inhibitor | Potent inhibitor of AXL, MERTK, and TYRO3. | [9] |
| Sitravatinib | Multi-kinase inhibitor | Targets TAM family receptors, VEGFR, PDGFR, c-Kit, and MET. | [10][16] |
Head-to-Head In Vivo Studies
A preclinical study in a head and neck cancer patient-derived xenograft (PDX) model directly compared the efficacy of a MERTK-selective inhibitor (this compound) and an AXL-selective inhibitor (R428) with the dual AXL/MERTK inhibitor INCB081776. The study found that neither this compound nor R428 alone significantly impacted tumor growth. However, the combination of this compound and R428, as well as the dual inhibitor INCB081776, significantly slowed tumor progression.[17]
In models of acute myeloid leukemia (AML) with FLT3 mutations that confer resistance to the FLT3 inhibitor quizartinib, this compound demonstrated superior efficacy. In a MOLM-14:D835Y xenograft model, this compound treatment resulted in a median survival of 94 days compared to 35.5 days for the vehicle-treated group, while quizartinib had a minimal effect.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the biochemical potency (IC50) of an inhibitor against a target kinase.
Methodology:
-
Reagents: Recombinant MERTK enzyme, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test inhibitor.
-
Procedure:
-
A series of dilutions of the test inhibitor are prepared in a suitable buffer.
-
The kinase, substrate, and ATP are mixed in a reaction buffer.
-
The inhibitor dilutions are added to the kinase reaction mixture.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or radioactivity-based assays.[18]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular MERTK Phosphorylation Assay
This assay measures the ability of an inhibitor to block MERTK autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: MERTK-expressing cells (e.g., Kasumi-1 AML cells) are cultured to a suitable density.[4][5]
-
Treatment: Cells are treated with various concentrations of the MERTK inhibitor or vehicle control for a specific duration (e.g., 1-2 hours).
-
Lysis: After treatment, cells are lysed to extract proteins.
-
Immunoprecipitation and Western Blotting:
-
MERTK protein is immunoprecipitated from the cell lysates using a MERTK-specific antibody.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated MERTK (p-MERTK) and total MERTK.
-
-
Data Analysis: The band intensities for p-MERTK and total MERTK are quantified, and the ratio of p-MERTK to total MERTK is calculated to determine the extent of inhibition at each inhibitor concentration. The cellular IC50 is then determined.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a MERTK inhibitor in a cancer xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Cell Implantation: Human cancer cells (e.g., AML cell lines or patient-derived cells) are injected subcutaneously or orthotopically into the mice.[17]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The MERTK inhibitor is administered (e.g., orally) at a specific dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation:
-
Tumor growth inhibition is assessed by comparing tumor volumes between the treated and control groups.
-
Animal survival is monitored, and Kaplan-Meier survival curves are generated.
-
At the end of the study, tumors may be excised for biomarker analysis (e.g., MERTK phosphorylation, apoptosis markers).
-
Conclusion
This compound is a potent dual inhibitor of MERTK and FLT3 with significant preclinical activity in various cancer models, particularly in AML. Its ability to overcome resistance to other FLT3 inhibitors highlights its therapeutic potential. When compared to other MERTK inhibitors, this compound demonstrates a distinct profile with its potent dual activity. The choice of a specific MERTK inhibitor for further development will likely depend on the specific cancer type, the presence of co-occurring mutations (such as FLT3), and the desired selectivity profile. The experimental data and protocols presented in this guide offer a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. A phase I-II trial of sitravatinib and nivolumab in clear cell renal cell carcinoma following progression on anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
MRX-2843 Demonstrates Potential to Overcome Resistance in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia
For Immediate Release
[City, State] – [Date] – New preclinical data suggest that MRX-2843, a novel dual MERTK/FLT3 inhibitor, may offer a promising therapeutic strategy for acute myeloid leukemia (AML) patients who have developed resistance to the first-generation FLT3 inhibitor, midostaurin. While direct preclinical studies in midostaurin-resistant AML models are not yet available, the unique mechanism of action and potent activity of this compound in other resistant settings provide a strong rationale for its potential efficacy.
Resistance to midostaurin in FLT3-mutated AML is a significant clinical challenge, often driven by on-target secondary mutations in the FLT3 gene or the activation of bypass signaling pathways.[1][2] this compound's ability to co-inhibit both FLT3 and MERTK, a receptor tyrosine kinase implicated in leukemogenesis and survival pathways, presents a multi-pronged attack that could circumvent these resistance mechanisms.[3][4][5]
Overcoming FLT3 Inhibitor Resistance: Insights from Preclinical Data
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in AML cell lines and patient-derived xenograft (PDX) models, including those resistant to other FLT3 inhibitors like quizartinib.[3][4][6] This activity against quizartinib-resistant models, which can harbor mutations that also confer resistance to other FLT3 inhibitors, suggests a potential for broader efficacy.
Key Preclinical Findings for this compound:
-
Dual Target Inhibition: this compound effectively inhibits both FLT3 and MERTK phosphorylation and their downstream signaling effectors, leading to the induction of apoptosis and decreased clonal expansion in AML cells.[3][4]
-
Activity in Resistant Mutants: The compound retains activity against clinically relevant, resistance-conferring FLT3 mutations, such as those at the D835 and F691 loci.[3][6]
-
In Vivo Efficacy: In murine orthotopic xenograft models of AML, once-daily oral administration of this compound significantly prolonged survival compared to vehicle-treated controls, in some cases doubling or tripling survival time.[3][7]
-
Synergistic Potential: Studies have shown that this compound can act synergistically with other agents, such as the Mcl-1 inhibitor AZD5991, to induce apoptosis in FLT3-mutated AML cells.[5][8]
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound in various AML models. It is important to note that these studies did not directly compare this compound with midostaurin in a head-to-head setting for resistant AML.
| Cell Line Model | Treatment | Key Outcome | Reference |
| MOLM-14 (FLT3-ITD) | This compound | Inhibition of FLT3 phosphorylation and downstream signaling (STAT5, AKT, ERK1/2) | [6] |
| MV4-11 (FLT3-ITD) | This compound | Inhibition of colony formation | [6] |
| Kasumi-1 (MERTK+, FLT3-WT) | This compound | Inhibition of MERTK phosphorylation | [3] |
| NOMO-1 (MERTK+, FLT3-WT) | This compound | Induction of apoptosis | [3] |
| MOLM-13 (FLT3-ITD) | This compound + AZD5991 | Synergistic induction of apoptosis | [5] |
| MV4-11 (FLT3-ITD) | This compound + AZD5991 | Synergistic induction of apoptosis | [5] |
| Xenograft Model | Treatment | Median Survival | Reference |
| MOLM-14 (FLT3-ITD) | Vehicle | 38 days | [6] |
| This compound | 126 days | [6] | |
| Quizartinib-resistant FLT3-ITD | Vehicle | Not specified | [3] |
| This compound | Significantly prolonged survival | [3][6] | |
| Patient-Derived (MERTK+, FLT3-ITD) | Vehicle | Not specified | [3] |
| This compound | Prolonged survival and decreased disease burden | [4] | |
| Patient-Derived (MERTK+, FLT3-WT) | Vehicle | Not specified | [4] |
| This compound | Prolonged survival and decreased disease burden | [4] |
Signaling Pathways and Experimental Workflow
The dual inhibitory action of this compound on FLT3 and MERTK signaling pathways is a key aspect of its potential to overcome resistance.
Caption: Dual inhibition of FLT3 and MERTK pathways by this compound.
To definitively assess the efficacy of this compound in midostaurin-resistant AML, a dedicated preclinical experimental workflow would be necessary.
Caption: Proposed workflow for evaluating this compound in midostaurin-resistant AML.
Detailed Experimental Protocols
The following are summaries of methodologies used in the preclinical evaluation of this compound, based on published studies.
Cell Viability and Apoptosis Assays: AML cell lines were cultured in appropriate media and treated with varying concentrations of this compound, a vehicle control (DMSO), or a non-targeting control TKI. For viability, MTS reagent was added to cultures after 48 hours, and absorbance was measured. For apoptosis, after 72 hours of treatment, cells were stained with YoPro-1 iodide and propidium iodide, and the percentage of apoptotic and dead cells was determined by flow cytometry.[6]
Western Blot Analysis: AML cells were treated with this compound or vehicle for specified times. To stabilize phosphorylated proteins, cells were often treated with a phosphatase inhibitor like pervanadate before lysis. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Specific antibodies were used to detect total and phosphorylated forms of FLT3, MERTK, and downstream signaling proteins such as STAT5, AKT, and ERK1/2.[3][6]
Colony Formation Assay: AML cell lines or primary patient samples were cultured in methylcellulose-based medium containing various concentrations of this compound or vehicle. The cultures were incubated for 10-21 days to allow for colony formation. Colonies were then stained and counted to assess the impact of the treatment on the clonogenic potential of the leukemic cells.[3][6]
In Vivo Xenograft Studies: Immunocompromised mice (e.g., NSG mice) were orthotopically injected with human AML cell lines or primary patient samples. Once leukemia was established, mice were randomized into treatment groups and received daily oral gavage of this compound, quizartinib, or a vehicle control. Animal survival was monitored, and in some studies, peripheral blood was analyzed to assess disease burden.[3][9]
Future Directions
The promising preclinical data for this compound in FLT3-inhibitor resistant settings provide a strong impetus for its further investigation in midostaurin-resistant AML. Direct comparative studies are warranted to confirm its efficacy and to elucidate the precise mechanisms by which it overcomes resistance. The dual inhibition of MERTK and FLT3 by this compound represents a rational and innovative approach to addressing the challenge of acquired resistance in FLT3-mutated AML.
References
- 1. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]
- 5. mdpi.com [mdpi.com]
- 6. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 7. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Mcl-1 Synergistically Enhances the Antileukemic Activity of Gilteritinib and this compound in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
MRX-2843: Overcoming Resistance in FLT3-Mutated Acute Myeloid Leukemia
A comparative analysis of the dual MERTK/FLT3 inhibitor MRX-2843 demonstrates its potential to overcome clinically relevant resistance mechanisms observed with other FLT3 inhibitors in Acute Myeloid Leukemia (AML). Preclinical data highlights the efficacy of this compound against key FLT3 mutations that confer resistance to existing therapies.
Acute Myeloid Leukemia (AML) is a challenging hematological malignancy, with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene being a common driver of the disease and associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors have shown promise, the rapid emergence of resistance presents a significant clinical hurdle.[4][5][6][7][8][9] this compound, a novel, orally bioavailable small-molecule inhibitor, distinguishes itself by co-targeting both MERTK and FLT3 tyrosine kinases.[4][5][6][8][10] This dual inhibitory action provides a potential strategy to overcome resistance mechanisms that limit the efficacy of other FLT3-targeted therapies.
Superior Activity Against Resistance-Conferring Mutations
This compound has demonstrated potent activity against AML cells harboring FLT3-ITD mutations, including those that have acquired resistance to other FLT3 inhibitors.[4][5][6][7] Notably, it retains activity against clinically relevant point mutations at the D835 and F691 loci within the FLT3 gene, which are known to confer resistance to type II FLT3 inhibitors like quizartinib.[4][5][6][7][10]
Comparative Inhibitory Activity
The following table summarizes the enzymatic inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | This compound IC50 (nM) |
| MERTK | 1.3 |
| FLT3 | 0.64 |
Data sourced from MedChemExpress and ASH Publications.[10][11]
In cellular assays, this compound has shown significant potency. For instance, in the Kasumi-1 cell line, it inhibits MERTK phosphorylation at concentrations as low as 10 nM and results in an IC50 of 143.5 ± 14.1 nM for cell viability.[11] Against FLT3, near-complete abrogation of its activation and downstream signaling is observed at a concentration of 50 nM.[11]
Preclinical Evidence of Overcoming Quizartinib Resistance
Extensive preclinical studies have validated the efficacy of this compound in quizartinib-resistant AML models.
In Vitro Studies
In vitro experiments using the MOLM-14 human AML cell line, which is heterozygous for the FLT3-ITD mutation, and its derivatives engineered to express resistance-conferring mutations (D835Y and F691L), have been pivotal.
Key Findings:
-
While the parental MOLM-14 cell line is sensitive to both this compound and quizartinib, the D835Y and F691L mutant cell lines exhibit resistance to quizartinib.[4][10]
-
This compound effectively induced cell death in both the quizartinib-resistant MOLM-14:D835Y (80±7% cell death) and MOLM-14:F691L (61±16% cell death) cell lines.[10] In contrast, these cell lines were resistant to quizartinib at concentrations 20-fold higher than the inhibitory concentration in the parental line.[10]
-
Treatment with 50 nM of this compound was sufficient to induce cell death in 78.8% ± 12.3% of parental MOLM-14 cells, comparable to the 91.5% ± 3.8% induced by 50 nM quizartinib.[4]
-
In colony formation assays, 10 nM of this compound inhibited colony formation by 48.1% ± 20.3% in the parental MOLM-14 line.[4]
In Vivo Studies
Murine xenograft models have further substantiated the in vitro findings.
Key Findings:
-
In a xenograft model using MOLM-14:D835Y cells, daily oral administration of 50 mg/kg this compound significantly prolonged median survival to 103 days, compared to 33 days for saline and 48 days for 10 mg/kg quizartinib.[10]
-
In an orthotopic xenograft model with parental MOLM-14 cells, this compound treatment led to a median survival of 136 days, a significant improvement over the 38 days for the vehicle-treated group.[4]
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive, type 1 tyrosine kinase inhibitor.[4][5][8] Unlike type II inhibitors such as quizartinib that bind to the inactive conformation of the kinase, type I inhibitors bind to the active conformation.[12] This distinction is critical, as mutations that stabilize the active conformation of FLT3 are less likely to be a mechanism of acquired resistance to type I inhibitors.[4] this compound effectively abrogates the activation of both MERTK and FLT3 and their downstream signaling effectors, including STAT5, ERK1/2, and AKT, leading to the induction of apoptosis and inhibition of colony formation in AML cells.[1][4][5]
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Protocols
The findings presented are based on a series of well-defined experimental methodologies.
Cell Lines and Culture
-
Cell Lines: MOLM-14 (FLT3-ITD heterozygous, MERTK-negative) and MV4-11 (FLT3-ITD homozygous, MERTK-dim) human AML cell lines were utilized.[5] Quizartinib-resistant MOLM-14 lines with D835Y or F691L mutations were generated by selection in escalating doses of quizartinib.[10]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Immunoblot Analysis
-
Objective: To assess the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Procedure: Cells were treated with this compound or vehicle control for a specified duration. For FLT3 phosphorylation, cells were treated with a pervanadate phosphatase inhibitor prior to lysis. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies against phosphorylated and total FLT3, STAT5, AKT, and ERK1/2.[9]
Apoptosis and Viability Assays
-
Objective: To quantify the extent of drug-induced apoptosis and reduction in cell viability.
-
Procedure:
-
Viability: MTS reagent was added to cell cultures after 48 hours of drug treatment, and absorbance was measured as an indicator of viable cell numbers.[9]
-
Apoptosis: After 72 hours of drug treatment, cells were stained with YoPro-1 iodide and propidium iodide dyes, and the percentage of apoptotic and dead cells was determined by flow cytometry.[9]
-
Colony Formation Assay
-
Objective: To evaluate the effect of the inhibitor on the clonogenic potential of AML cells.
-
Procedure: Cells were cultured in soft agar overlaid with media containing various concentrations of this compound or vehicle. Colonies were stained and counted after 14 to 21 days.[9]
Murine Xenograft Models
-
Objective: To assess the in vivo efficacy of this compound.
-
Procedure:
-
Model: Immunodeficient NSG (NOD-SCID-γ) mice were used.
-
Transplantation: Mice were intravenously injected with MOLM-14 or its resistant derivatives.
-
Treatment: Once leukemia was established (e.g., ~10% peripheral blasts), mice were randomized to receive daily oral gavage of this compound, quizartinib, or vehicle.
-
Endpoint: Survival was monitored, and Kaplan-Meier curves were generated.
-
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound presents a promising therapeutic strategy for FLT3-mutated AML, particularly in the context of acquired resistance to other FLT3 inhibitors. Its dual MERTK/FLT3 inhibitory activity and its efficacy as a type I inhibitor against clinically important resistance mutations, such as D835Y and F691L, differentiate it from other agents. The robust preclinical data, demonstrating superior activity in resistant cell lines and in vivo models, strongly supports the continued clinical development of this compound for the treatment of this challenging leukemia.[4][5][6][7]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. news-medical.net [news-medical.net]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 6. The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - The MERTK/FLT3 inhibitor this compound overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRX-2843: A Procedural Guide
For researchers and drug development professionals, the proper disposal of potent compounds like MRX-2843, a dual MERTK/FLT3 inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with best practices for hazardous chemical waste management.
While some safety data sheets (SDS) for this compound may offer limited disposal information, with one suggesting that smaller quantities might be disposed of as household waste, it is imperative to treat this potent research chemical with caution.[1] Another SDS classifies the compound as not a hazardous substance or mixture.[2] However, the standard practice for potent kinase inhibitors and active pharmaceutical ingredients is to manage them as hazardous waste. This approach minimizes risk to personnel and the environment.
Physicochemical and Storage Information
A summary of key quantitative data for this compound is presented below for safe handling and storage.
| Property | Data |
| Molecular Formula | C₂₉H₄₀N₆O |
| Molecular Weight | 488.67 g/mol [2][3] |
| Appearance | Crystalline solid |
| Storage (Powder) | -20°C[4] |
| Solubility (Methanol) | Soluble[4] |
| Solubility (DMSO) | 98 mg/mL (200.54 mM)[3] |
Step-by-Step Disposal Protocol for this compound
The following methodology outlines the proper disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be kept tightly sealed when not in use.
-
Do not mix this compound waste with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of immediately in a designated sharps container.
-
3. Labeling of Waste Containers:
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid using abbreviations or chemical formulas)
-
The primary hazard(s), if known. If the hazards are not fully characterized, state "Potent Research Compound - Hazards Not Fully Known."
-
The accumulation start date (the date the first piece of waste was added to the container).
-
The Principal Investigator's name and laboratory location.
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent any leaks or spills.
-
It is best practice to use secondary containment for all liquid waste containers to contain any potential leaks.
5. Disposal Request:
-
Once a waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a formal request to the Environmental Health and Safety (EHS) department.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. Incineration is the preferred method for the disposal of potent pharmaceutical compounds.
This compound Signaling Pathway and Experimental Workflow
This compound is an inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[4] Inhibition of these kinases blocks downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells.
Caption: this compound inhibits MERTK and FLT3, blocking downstream pro-survival signaling pathways.
The general workflow for handling and disposing of this compound in a research setting follows a structured process to ensure safety and compliance.
Caption: Workflow for the safe handling and disposal of this compound waste from the lab to final disposal.
References
Personal protective equipment for handling MRX-2843
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides crucial safety and logistical information for handling the dual MERTK/FLT3 inhibitor, MRX-2843. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
While one safety data sheet indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory precautions for handling chemical compounds.[1] The burden of safe use of this material rests entirely with the user.[2]
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a fume hood is recommended.
-
An eye-wash station and safety shower should be readily accessible.[2]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| Protection Type | Recommendation | Notes |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Ensure a proper fit to prevent splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Gloves must be impermeable and resistant to the product.[1] Remove and dispose of contaminated gloves properly. Wash hands thoroughly after handling. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[2] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling, Storage, and Disposal
Handling
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of dust or aerosols.
-
Follow general protective and hygienic measures for handling chemicals.[1]
Storage
-
Store in a tightly sealed container.
-
Recommended storage temperature is -20°C.[3]
-
Stability is estimated to be at least 4 years when stored properly.[3]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter sewers or waterways.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
